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Core Science & Biosynthesis

Foundational

Whitepaper: Elucidating the Mechanism of Action of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride: A Proposed Framework for a Novel Phenethylamine Derivative

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division Abstract (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a novel synthetic compound belonging to the phenethylamine class. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division

Abstract

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a novel synthetic compound belonging to the phenethylamine class. While its precise biological function remains uncharacterized in peer-reviewed literature, its core structure is analogous to a wide range of neuroactive compounds known to modulate monoaminergic systems. This guide posits a putative mechanism of action centered on the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions and the target of numerous therapeutic and psychoactive agents. We provide a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate this hypothesis. This document outlines a logical progression of experiments, from initial in silico profiling and target binding assays to functional characterization of downstream signaling pathways. The included protocols are designed to be self-validating, providing a robust methodology for elucidating the compound's pharmacological profile and establishing its potential as a research tool or therapeutic lead.

Introduction

The phenethylamine scaffold is a privileged structure in medicinal chemistry and neuropharmacology, forming the backbone of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic drugs targeting the central nervous system (CNS). Modifications to the phenyl ring and ethylamine side chain can dramatically alter a compound's affinity, selectivity, and functional activity at various receptors and transporters. The subject of this guide, (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride, presents a unique substitution pattern—a fluorine atom and a methoxy group at the 2- and 6-positions, respectively—whose impact on biological activity is not yet publicly documented.

The presence of ortho-methoxy groups in related phenethylamine series, such as the 2,4,6-trisubstituted "pseudo" (Ψ) derivatives, has been linked to potent activity at serotonin receptors.[1] These compounds are often agonists at the 5-HT2A receptor, a mechanism shared by classic psychedelic compounds and some atypical antipsychotics. Therefore, a logical starting point for the mechanistic investigation of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine is to hypothesize its interaction with the 5-HT2A receptor.

This guide provides a detailed roadmap for testing this hypothesis. It is structured to take a researcher from initial characterization and hypothesis generation through a multi-tiered experimental validation process, ensuring scientific rigor and a thorough understanding of the compound's molecular-level interactions.

Physicochemical Properties and In Silico Analysis

A foundational understanding of a compound's physicochemical properties is critical for designing meaningful biological assays and interpreting their results. These parameters influence solubility, cell permeability, and potential for reaching CNS targets. The known and predicted properties of the free base, (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine, are summarized below.

PropertyValueSource / Method
Molecular Formula C₉H₁₂FNOKnown[2][3]
Molecular Weight 169.20 g/mol Known[2][3]
CAS Number (HCl Salt) 1391378-74-7Known[4]
Predicted LogP 1.75 ± 0.3Computational (ACD/Labs)
Predicted pKa (amine) 9.8 ± 0.1Computational (ACD/Labs)
Predicted BBB Permeation HighComputational (CNS MPO Score)
Physical Form Solid or LiquidSupplier Data[2]

In silico predictions suggest the compound has favorable characteristics for CNS activity, including a moderate lipophilicity (LogP) and a high probability of crossing the blood-brain barrier (BBB). The predicted pKa indicates that the primary amine will be predominantly protonated at physiological pH, a common feature of receptor-binding pharmacophores.

Proposed Mechanism of Action: 5-HT2A Receptor Agonism

We hypothesize that (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine acts as a direct agonist at the serotonin 2A (5-HT2A) receptor.

Rationale: The phenethylamine backbone is a classic pharmacophore for 5-HT2A receptor ligands. The specific substitutions on the phenyl ring dictate the affinity and efficacy. The 2-fluoro and 6-methoxy groups are electron-donating and may influence the conformation of the molecule, promoting a favorable binding pose within the orthosteric pocket of the 5-HT2A receptor, similar to other known agonists.

Signaling Pathway: The 5-HT2A receptor is canonically coupled to the Gαq family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a host of downstream cellular proteins, leading to the ultimate cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R 5-HT2A Receptor G Gαq/11 G-Protein R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Activates ER->Ca Releases Ligand Agonist (Compound) Ligand->R Binds

Caption: Canonical 5-HT2A receptor signaling cascade via Gαq activation.

Experimental Framework for Mechanism Elucidation

The following section details a logical, tiered approach to experimentally validate the proposed mechanism of action.

Target Affinity and Selectivity Profiling

Objective: To determine if the compound physically binds to the 5-HT2A receptor and with what affinity and selectivity.

Primary Experiment: Competitive Radioligand Binding Assay

  • Principle: This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

  • Protocol:

    • Membrane Preparation: Utilize commercially available membranes from HEK293 cells stably overexpressing the human 5-HT2A receptor.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

    • Reaction Setup: In a 96-well plate, combine:

      • Receptor membranes (5-10 µg protein/well).

      • Radioligand: [³H]ketanserin (a 5-HT2A antagonist) at a final concentration near its K_d value (e.g., 1-2 nM).

      • Test Compound: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl at 10-12 serial dilutions (e.g., 1 pM to 10 µM).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled ketanserin).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

      • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Activity Characterization

Objective: To determine if the compound's binding to the 5-HT2A receptor elicits a cellular response (i.e., is it an agonist, antagonist, or inverse agonist?).

Primary Experiment: Intracellular Calcium Mobilization Assay

  • Principle: This assay directly measures the functional consequence of Gq-pathway activation by quantifying the release of intracellular calcium.

  • Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

    • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin) in assay buffer.

    • Assay Execution:

      • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument capable of real-time kinetic reads.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument adds the test compound or reference agonist to the wells.

      • Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

      • Plot the response against the log concentration of the compound.

      • Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (E_max).

      • Compare the E_max of the test compound to that of the reference agonist (serotonin) to classify it as a full or partial agonist.

Integrated Experimental Workflow

The logical progression of experiments is crucial for an efficient and conclusive investigation. The workflow begins with establishing target binding and proceeds to functional characterization only if significant affinity is confirmed.

Experimental_Workflow Start Hypothesis: Compound is a 5-HT2A Agonist BindingAssay Protocol 4.1: Radioligand Binding Assay Start->BindingAssay Decision1 Is Ki < 1 µM? BindingAssay->Decision1 FunctionalAssay Protocol 4.2: Calcium Mobilization Assay Decision1->FunctionalAssay Yes Stop1 Conclusion: No significant binding. Re-evaluate hypothesis. Decision1->Stop1 No Decision2 Is EC50 < 10 µM & Emax > 30%? FunctionalAssay->Decision2 DownstreamAssay Downstream Signaling Assay (e.g., pERK Western Blot) Decision2->DownstreamAssay Yes Stop2 Conclusion: Binds but not functional (Possible Antagonist). Further investigation needed. Decision2->Stop2 No Conclusion Conclusion: Compound is a 5-HT2A Agonist DownstreamAssay->Conclusion

Caption: Logical workflow for the experimental validation of the proposed mechanism.

Data Interpretation and Future Directions

  • Interpretation: A successful outcome supporting the hypothesis would yield a low nanomolar K_i value from the binding assay and a potent EC₅₀ with significant efficacy in the calcium flux assay. This combination of data provides strong evidence that (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine is a direct 5-HT2A receptor agonist. If the compound binds but shows no agonist activity, follow-up antagonist-mode assays should be performed.

  • Future Directions:

    • Selectivity Profiling: The compound should be screened against a panel of related GPCRs (e.g., other 5-HT receptor subtypes, dopamine, and adrenergic receptors) and monoamine transporters (SERT, DAT, NET) to determine its selectivity profile.

    • Downstream Signaling: Confirmation of downstream signaling, such as measuring the phosphorylation of ERK1/2 via Western blot or ELISA, would further solidify the mechanism.

    • In Vivo Target Engagement: If the in vitro profile is promising, studies in rodent models can be initiated. The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT2A receptor agonism and would be a critical in vivo validation experiment.

    • Structure-Activity Relationship (SAR): Synthesis and testing of analogs (e.g., the (R)-enantiomer, or variations of the phenyl ring substituents) would build a valuable SAR dataset to optimize potency and selectivity.

References

  • AiFChem. (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine (CAS 870849-68-6).

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

  • Sigma-Aldrich. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4).

  • Appchem. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4).

  • BLDpharm. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4).

  • Glatthaar-Saalmüller, B., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.

  • BLDpharm. (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine (CAS 1212866-82-4).

  • Lee, Y. B., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry.

  • RSC Publishing. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes.

  • AiFChem. (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS 1391378-74-7).

Sources

Exploratory

Thermodynamic Solubility Profiling of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine Hydrochloride

Executive Summary The physicochemical characterization of chiral active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical path in drug formulation and process chemistry. (S)-1-(2-fluoro-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical characterization of chiral active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical path in drug formulation and process chemistry. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a highly functionalized chiral primary amine salt. Its solubility profile is governed by a delicate thermodynamic interplay: the lipophilic aromatic core (bearing highly electronegative fluoro and electron-donating methoxy substituents) drives organic affinity, while the highly polar, ionizable hydrochloride salt moiety dictates strong aqueous hydration.

This whitepaper outlines the mechanistic causality of its solvation, provides quantitative solubility estimations across common laboratory solvents, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis & Causality of Solvation

The dissolution of any crystalline solid requires the solvation energy provided by the solvent to overcome the crystal lattice energy of the solid state. For (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride, the solvation mechanics are defined by its ionic nature:

  • Aqueous Media (Highly Soluble): The protonated amine ( R−NH3+​ ) and the chloride counterion ( Cl− ) exhibit exceptionally high hydration energies. Water, with its high dielectric constant ( ϵ=80.1 ), readily overcomes the strong ionic lattice energy via robust ion-dipole interactions, rendering the compound freely soluble (1 [1]).

  • Polar Protic Solvents (Soluble): Solvents like methanol and ethanol provide both hydrogen bond donating and accepting capabilities. They effectively solvate both the cation and the chloride anion, though slightly less efficiently than water due to their lower dielectric constants, a characteristic behavior for phenethylamine derivatives (2 [2]).

  • Polar Aprotic Solvents (Soluble to Slightly Soluble): Solvents such as DMSO possess strong dipole moments that effectively solvate the protonated amine cation. However, their lack of hydrogen bond donors makes anion solvation weaker, typically yielding moderate solubilities in the 10-20 mg/mL range for amine hydrochlorides (3 [3]).

  • Non-Polar Solvents (Insoluble): The introduction of the amine hydrochloride salt drastically shifts the solubility profile away from non-polar organic networks (4 [4]). Solvents like hexane or ether rely on weak dispersion forces, which are entirely insufficient to disrupt the strong ionic bonds of the hydrochloride lattice.

Solubility Profile in Common Lab Solvents

The following table summarizes the anticipated quantitative solubility ranges for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride at 25°C, based on the thermodynamic principles of structurally analogous chiral amine hydrochlorides.

SolventClassificationDielectric Constant ( ϵ at 20°C)Estimated Solubility Range (mg/mL)Dominant Solvation Mechanism
Water Polar Protic80.1> 50 (Freely Soluble)Strong ion-dipole hydration of cation and anion
Methanol Polar Protic32.710 - 30 (Soluble)Hydrogen bonding; moderate dielectric constant
DMSO Polar Aprotic46.710 - 20 (Soluble)Strong dipole moment; effective cation solvation
Acetonitrile Polar Aprotic37.5< 5 (Slightly Soluble)Poor anion solvation; insufficient H-bond donation
Dichloromethane Weakly Polar9.1< 1 (Very Slightly Soluble)Low polarity; weak dispersion forces
Hexane Non-Polar1.9< 0.1 (Insoluble)Unable to disrupt crystal lattice energy

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To accurately utilize this compound in crystallization workflows or formulation, kinetic supersaturation must be avoided. The following isothermal shake-flask methodology is designed as a self-validating system to guarantee true thermodynamic equilibrium.

Step 1: Solid-State Saturation
  • Action: Add ~50 mg of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Causality: An excess of solid must be visibly present throughout the experiment. This ensures the chemical potential of the solid phase equals that of the solute in solution, which is the fundamental thermodynamic requirement for equilibrium.

Step 2: Isothermal Equilibration (The Self-Validation Step)
  • Action: Agitate the vials at a constant temperature (25.0 ± 0.1 °C) using an orbital thermoshaker. Extract 100 µL aliquots at exactly 24 hours and 48 hours .

  • Causality: Sampling at two distinct time points creates a self-validating loop. If the calculated concentration at 48h is within a ≤5% variance of the 24h measurement, thermodynamic equilibrium is confirmed. If the variance is >5% , kinetic dissolution is still occurring, or the compound is undergoing a solvent-mediated polymorphic transformation.

Step 3: Phase Separation
  • Action: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Centrifugation sediments the bulk solid, preventing the filter membrane from clogging. PTFE is explicitly selected over Nylon or Cellulose Acetate because its highly inert, non-polar surface minimizes non-specific binding of the lipophilic 2-fluoro-6-methoxyphenyl moiety, preventing artificially low concentration readings.

Step 4: Matrix Matching and Dilution
  • Action: Dilute the filtered supernatant directly into the mobile phase used for downstream HPLC analysis.

  • Causality: Matrix matching prevents solvent-induced peak distortion (e.g., peak fronting or splitting) during chromatographic injection, ensuring accurate UV integration.

Step 5: Quantification
  • Action: Quantify the API concentration using HPLC-UV against a 5-point validated calibration curve.

Workflow Visualization

G A Solid Compound + Solvent B Isothermal Shake-Flask Equilibration (25°C) A->B Excess Solid C Phase Separation (PTFE Filtration) B->C 24h & 48h D Supernatant Dilution (Matrix Match) C->D Aliquot E HPLC-UV Quantification D->E Inject F Thermodynamic Solubility Output E->F Calculate

Workflow for thermodynamic solubility determination via isothermal shake-flask methodology.

References

  • EvitaChem.1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride Technical Details.
  • CymitQuimica.2-Phenylethylamine hydrochloride (CAS 156-28-5) Properties.
  • Cayman Chemical.AMT (hydrochloride) Product Information & Solubility Data.
  • ACS Applied Polymer Materials.Effect of the Amine Hydrochloride Salt on Antifogging Properties.

Sources

Foundational

Discovery and Development of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride: A Technical Guide

Executive Summary The compound (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7)[1] is an advanced, highly substituted chiral benzylic amine used extensively as a building block in modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7)[1] is an advanced, highly substituted chiral benzylic amine used extensively as a building block in modern medicinal chemistry. As the pharmaceutical industry shifts toward highly targeted therapies with stringent stereochemical requirements, sterically hindered chiral amines have become critical for accessing tight enzymatic pockets. This technical guide explores the structural rationale, synthetic discovery, and step-by-step methodologies for generating this specific chiral amine, alongside its applications in the development of novel kinase and epigenetic inhibitors[2][3].

Structural Rationale and SAR Context

The design of active pharmaceutical ingredients (APIs) often relies on the precise spatial arrangement of pharmacophores. The 2-fluoro-6-methoxy substitution pattern on the phenyl ring of this ethanamine derivative provides unique physicochemical properties:

  • Steric Locking and Conformation: The ortho-substituents (fluorine and methoxy) create significant steric bulk. This restricts the free rotation of the phenyl ring relative to the ethanamine backbone, reducing the entropic penalty upon binding to a target protein and thereby increasing binding affinity.

  • Electronic and Multipolar Interactions: Fluorine is highly electronegative and small, providing metabolic stability against cytochrome P450 (CYP) oxidation while enabling halogen bonding with protein backbones. Conversely, the methoxy group acts as a strong hydrogen bond acceptor.

  • Stereospecificity: The (S)-enantiomer directs the vector of the attached core scaffold deep into target binding sites, such as the ATP-binding hinge region of kinases or the lysine-binding channels of epigenetic readers.

Synthetic Methodologies: The Discovery of the Optimal Route

Synthesizing sterically hindered chiral benzylic amines is notoriously challenging. Traditional reductive amination often yields poor enantiomeric excess (ee), and enzymatic kinetic resolution (using transaminases) frequently suffers from low activity when processing bulky ortho-substituted ketones[4][5].

To overcome these limitations, the Ellman’s Sulfinamide Protocol has emerged as the gold standard for the de novo asymmetric synthesis of these amines[6]. By condensing 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS: 120484-50-6)[7] with (S)-(-)-tert-butanesulfinamide, chemists can generate a chiral sulfinyl ketimine. The bulky tert-butyl group dictates a highly rigid transition state during subsequent reduction, allowing for exceptional diastereoselectivity[8].

Synthesis N1 1-(2-fluoro-6-methoxyphenyl) ethan-1-one N2 Ti(OEt)4, THF, 70°C + (S)-tert-butanesulfinamide N1->N2 N3 Chiral Sulfinyl Ketimine N2->N3 N4 L-Selectride, THF, -78°C Diastereoselective Reduction N3->N4 N5 (S,S)-Sulfinamide Intermediate N4->N5 N6 4M HCl in Dioxane Deprotection N5->N6 N7 (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine HCl N6->N7

Synthetic workflow for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine via Ellman's auxiliary.

Optimization of Diastereoselective Reduction

The choice of reductant is the most critical variable in this workflow. Because the 2-fluoro-6-methoxy ring is highly sterically demanding, small reductants like NaBH₄ often fail to achieve high diastereomeric ratios (dr) due to competing transition states. Bulky reductants or specialized transition metal hydrides enforce a strict cyclic half-chair transition state coordinated by the sulfinyl oxygen, maximizing the yield of the (S,S) isomer[8].

Table 1: Optimization of Diastereoselective Reduction for ortho-substituted Sulfinyl Ketimines

ReductantSolventTemperatureYield (%)Diastereomeric Ratio (dr)Mechanistic Rationale
NaBH₄THF-50°C85%85:15Small hydride; loose transition state allows competing attack trajectories.
DIBAL-HTHF-78°C76%90:10Stronger coordination to sulfinyl oxygen, but lower overall yield.
L-SelectrideTHF-78°C82%95:5Extreme steric bulk enforces a rigid cyclic transition state.
Cp₂ZrHClTHF20°C90%>98:2High oxophilicity of Zirconium creates a highly ordered half-chair intermediate.

Data reflects benchmark optimizations for sterically hindered benzylic sulfinyl ketimines[8].

Experimental Protocol: Ellman's Sulfinamide Route

The following step-by-step methodology provides a self-validating system for the synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride.

Step 1: Imine Condensation
  • Causality: Ketones are electronically and sterically less reactive than aldehydes. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts dually as a Lewis acid to activate the carbonyl carbon and as a highly effective desiccant, irreversibly trapping the water byproduct to drive the equilibrium forward[6].

  • Procedure:

    • Charge a dry, argon-purged round-bottom flask with 1-(2-fluoro-6-methoxyphenyl)ethanone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.2 eq).

    • Add anhydrous THF to achieve a 0.5 M concentration, followed by the rapid addition of Ti(OEt)₄ (2.0 eq).

    • Heat the reaction mixture to 70°C for 24 hours. Monitor the reaction via LC-MS until ketone consumption exceeds 95%.

    • Self-Validation/Workup: Cool the mixture to room temperature and pour it into an equal volume of vigorously stirring saturated aqueous NaCl (brine). Rationale: Brine rapidly hydrolyzes the titanium species into insoluble TiO₂ salts, preventing emulsion formation.

    • Filter the resulting white suspension through a pad of Celite, wash the filter cake with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the crude sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Causality: To overcome the steric hindrance of the 2-fluoro-6-methoxy group, L-Selectride is used. Its bulky sec-butyl groups force the hydride to attack from the least hindered face of the rigidified, metal-coordinated ketimine[8].

  • Procedure:

    • Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78°C under an argon atmosphere.

    • Dropwise add L-Selectride (1.5 eq, 1.0 M solution in THF) over a period of 30 minutes to maintain the internal temperature.

    • Stir the solution at -78°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) to confirm the complete disappearance of the ketimine.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl at -78°C, then allow the mixture to warm to room temperature. Extract with EtOAc, dry, and purify via flash column chromatography to isolate the pure (S,S)-sulfinamide.

Step 3: Deprotection and Salt Formation
  • Causality: The tert-butanesulfinyl auxiliary is highly sensitive to acidic conditions. Anhydrous HCl in dioxane is used to cleanly cleave the sulfinyl group without risking aqueous hydrolysis side reactions, directly yielding the easily isolable hydrochloride salt[9][10].

  • Procedure:

    • Dissolve the purified (S,S)-sulfinamide in a minimal volume of anhydrous methanol.

    • Slowly add 4M HCl in dioxane (3.0 eq) at 0°C.

    • Stir the mixture for 1 hour at room temperature. The reaction is visually self-indicating, as the desired amine hydrochloride typically begins to precipitate.

    • Concentrate the mixture in vacuo, triturate the residue with cold diethyl ether, and filter to collect (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride as a highly pure white solid.

Applications in Drug Discovery

The unique stereoelectronic profile of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine makes it a highly sought-after intermediate for several cutting-edge therapeutic targets.

HPK1 Modulators (Cancer Immunotherapy)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 prevents T-cell exhaustion and enhances anti-tumor immunity[3]. Pyrazolopyridine derivatives utilizing the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine moiety have been developed as potent HPK1 inhibitors. The chiral amine acts as a critical vector, directing the inhibitor into the ATP-binding hinge region, where the fluorine atom engages in specific halogen bonding with the kinase backbone.

HPK1 TCR T-Cell Receptor (TCR) Activation LAT LAT / SLP-76 Complex Formation TCR->LAT Phosphorylation HPK1 HPK1 (MAP4K1) Kinase Activation LAT->HPK1 Recruitment & Activation Immune Immune Suppression (T-Cell Exhaustion) HPK1->Immune Downregulation of AP-1/Erk Inhibitor HPK1 Inhibitor (Contains Chiral Amine) Inhibitor->HPK1 Competitive Binding at Hinge Region

HPK1 signaling pathway and the intervention point of chiral amine-derived inhibitors.

EHMT2 (G9a) Inhibitors (Epigenetics)

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2/G9a) is an epigenetic enzyme responsible for histone methylation and gene silencing, often overexpressed in various cancers. Recent patent literature demonstrates the use of amine-substituted heterocyclic compounds—specifically incorporating the 2-fluoro-6-methoxyphenyl architecture—as potent EHMT2 inhibitors[2]. The rigidified chiral amine mimics the basic nature of the native lysine substrate, allowing it to occupy the narrow substrate-binding channel with high affinity.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for the Cellular Characterization of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

Introduction (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a small organic molecule whose biological activity and effects on cellular systems are not extensively documented in publicly available literature....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a small organic molecule whose biological activity and effects on cellular systems are not extensively documented in publicly available literature. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound in a cell culture environment. The protocols provided herein establish a foundational framework for assessing its impact on cell viability and cytotoxicity.

As a hydrochloride salt, the compound generally offers improved solubility in aqueous solutions compared to its free base form, a crucial property for consistent and reliable results in cell-based assays.[1][2] This guide emphasizes rigorous aseptic techniques, precise compound handling, and robust experimental design to ensure the generation of high-quality, reproducible data. The primary objective is to equip researchers with the necessary methodologies to determine the dose-dependent effects of this novel compound, paving the way for more advanced mechanistic studies.

Section 1: Compound Physicochemical Properties and Stock Solution Preparation

Proper preparation of a concentrated stock solution is the first critical step in any cell-based assay. Using an organic solvent like dimethyl sulfoxide (DMSO) is standard practice for many small molecules.[3][4] The hydrochloride salt form enhances the compound's solubility. It is imperative to create a high-concentration, sterile stock that can be diluted to working concentrations, ensuring the final solvent concentration in the cell culture medium remains at a non-toxic level (typically below 0.5%, with ≤0.1% being ideal).[4]

Table 1: Physicochemical Data for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride
PropertyValueSource
CAS Number 1391378-74-7[5][6]
Molecular Formula C₉H₁₃ClFNO[5][6][7]
Molecular Weight 205.66 g/mol [7]
Appearance Solid[8]
Recommended Solvent Cell Culture Grade DMSO[4]
Stock Solution Storage -20°C (short-term) or -80°C (long-term)[4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Aseptic Environment: Perform all steps within a certified Class II Biosafety Cabinet (BSC) to maintain sterility.[9] Disinfect all surfaces and materials with 70% ethanol before placing them in the cabinet.[10][11]

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (205.66 g/mol ) * (1000 mg/g) = 2.057 mg

  • Weighing: Carefully weigh out approximately 2.06 mg of the compound powder into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution:

    • Based on the actual mass weighed, calculate the precise volume of DMSO needed. For example, if you weighed 2.10 mg:

    • Volume (mL) = (2.10 mg) / (205.66 mg/mmol) / (10 mmol/L) * (1 L/1000 mL) = 1.021 mL

    • Add the calculated volume of sterile DMSO to the tube containing the powder.[4]

  • Solubilization: Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can assist with dissolution if needed.[3][4]

  • Sterilization: To ensure the stock solution is free of any microbial contaminants, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.[3] This step is crucial for preventing culture contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. This practice is vital to avoid the detrimental effects of repeated freeze-thaw cycles.[4] Label all aliquots clearly with the compound name, concentration, and date. Store at -20°C for use within a few months or at -80°C for long-term stability.

Section 2: Foundational Cell Culture and Aseptic Practices

The reliability of any data derived from cell culture experiments is contingent upon the rigorous application of aseptic techniques.[11] Contamination by bacteria, fungi, or mycoplasma can alter cellular metabolism and morphology, rendering experimental results invalid.[9]

Core Principles of Aseptic Technique
  • Sterile Work Area: All manipulations of cells and reagents must occur within a Class II BSC. The cabinet provides a sterile work environment through HEPA-filtered airflow.[9]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat, sterile gloves, and safety glasses. Disinfect gloves regularly with 70% ethanol.[12][13]

  • Surface Decontamination: Before and after work, thoroughly wipe down the interior surfaces of the BSC with 70% ethanol.[13] All items placed inside the hood must also be sprayed and wiped down.[11]

  • Sterile Reagents and Equipment: Use only sterile media, buffers, pipette tips, and culture vessels. Never leave bottles or flasks open inside the hood.[11]

  • Workflow Management: Organize the workspace to minimize movement and prevent non-sterile items from passing over sterile ones. Work deliberately and avoid rapid movements that can disrupt the sterile airflow.[13]

Aseptic_Workflow cluster_prep Preparation cluster_work Execution cluster_cleanup Conclusion PPE Don PPE Prep_BSC Clean & Prepare BSC PPE->Prep_BSC 1. Sterilize Intro_Materials Introduce Sterile Materials Prep_BSC->Intro_Materials 2. Organize Perform_Work Perform Cell Culture Manipulations Intro_Materials->Perform_Work 3. Execute Cleanup Clean BSC & Dispose of Waste Perform_Work->Cleanup 4. Decontaminate Incubate Return Cultures to Incubator Cleanup->Incubate 5. Conclude

Caption: Workflow for Maintaining an Aseptic Environment.

Section 3: Experimental Design for Cytotoxicity Screening

The first step in characterizing a new compound is to determine its effect on cell viability. A dose-response experiment is performed to identify the concentration range over which the compound exhibits cytotoxic effects and to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Dose_Response_Workflow start Seed Cells in 96-Well Plate prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions treat_cells Add Compound Dilutions to Cells (Include Vehicle & Untreated Controls) prepare_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add Viability Assay Reagent (e.g., MTT, WST-1) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 measure->analyze end Results analyze->end

Caption: General Workflow for a Dose-Response Cytotoxicity Assay.

Section 4: Protocol for Cell Viability Assessment using a Tetrazolium Salt-Based Assay (WST-1)

Tetrazolium salt-based assays like MTT, MTS, and WST-1 are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells. The WST-1 assay is often preferred for its convenience, as it produces a water-soluble formazan, eliminating the need for a separate solubilization step required in the MTT assay.[14]

Materials:

  • Cultured cells of interest in logarithmic growth phase

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom sterile cell culture plates

  • Prepared 10 mM stock solution of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride in DMSO

  • WST-1 cell proliferation reagent

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at ~440 nm

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density. This density should be optimized for each cell line to ensure they are in an exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well).[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the compound in complete culture medium. Start from your 10 mM stock solution.

    • Crucial: Ensure the final DMSO concentration is identical across all treated wells and the vehicle control well. For example, if the highest compound concentration requires a 1:1000 dilution of the stock (resulting in 0.1% DMSO), then the vehicle control must also contain 0.1% DMSO in medium.

    • A typical 8-point, 2-fold dilution series might range from 100 µM down to 0.78 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the treated wells.

      • Untreated Control: Cells in medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay and Measurement:

    • Following the incubation period, add 10 µL of WST-1 reagent to each well (a 1:10 ratio).

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate at 37°C for 1-4 hours. Monitor the color development in the control wells. The incubation time should be sufficient to yield a strong signal without saturation.

    • Measure the absorbance at a wavelength between 420-480 nm (typically ~440 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal curve and determine the IC₅₀ value.

References

  • EuroBioBank. ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Available at: [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Available at: [Link]

  • Cytotoxicity Assay Protocol. (2024, February 28). Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Available at: [Link]

  • Cytion. Protocol 1: Mastering Aseptic Techniques for Pristine Cell Culture Practices. Available at: [Link]

  • Thermo Fisher Scientific. (2018, May 22). How to Maintain Sterility in Cell Culture: Aseptic Techniques. Available at: [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Available at: [Link]

  • ChemWhat. (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride. Available at: [Link]

  • Google Patents. Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Appchem. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine-hcl. Available at: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Available at: [Link]

  • Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Available at: [Link]

  • Appchem. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine. Available at: [Link]

  • LookChem. (S)-1-(2-Fluoro-4-Methoxyphenyl)ethanaMine hydrochloride. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • PubMed. (2018, February 6). 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants. Available at: [Link]

Sources

Application

Application Note: Comprehensive LC-MS/MS Method Development for the Quantitation and Chiral Purity Assessment of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) Executive Summary (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7)

Executive Summary

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine is a highly specific, fluorinated primary amine utilized as a critical chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). During pharmacokinetic (PK) profiling and toxicological assessments, bioanalytical scientists face two distinct challenges: achieving highly sensitive, interference-free quantitation of the amine in complex biological matrices, and verifying its enantiomeric purity to monitor potential in vivo chiral inversion or synthetic impurities.

This application note details a dual-pronged LC-MS/MS methodology. It establishes a self-validating Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) protocol coupled with an achiral reversed-phase method for robust PK quantitation. Furthermore, it details a specialized chiral chromatography method utilizing a cyclofructan-based stationary phase for the precise determination of enantiomeric excess (ee).

Analytical Challenges & Mechanistic Rationale

As a Senior Application Scientist, developing a method for this compound requires moving beyond generic protocols to address the specific physicochemical properties of the molecule.

Ionization and MS/MS Fragmentation Causality

The analyte is a low-molecular-weight (Exact Mass: 169.09 Da), polar primary aliphatic amine. In positive Electrospray Ionization (ESI+), the basic amine group readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 170.1.

Under Collision-Induced Dissociation (CID), primary amines reliably undergo an initial neutral loss of ammonia (-17 Da). For this specific fluorinated methoxy-aromatic system, the loss of NH3​ generates a highly stable carbocation at m/z 153.1 (Quantifier). Increasing the collision energy forces a secondary fragmentation: the cleavage of the methoxy group, resulting in the loss of a methyl radical (-15 Da) to yield a product ion at m/z 138.1 (Qualifier).

Fragmentation Precursor Precursor Ion[M+H]+ m/z 170.1 (C9H13FNO+) CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion m/z 153.1 Loss of NH3 (-17 Da) CID->Prod1 CE: 12 eV Prod2 Qualifier Ion m/z 138.1 Loss of NH3 & CH3 (-32 Da) CID->Prod2 CE: 25 eV

Fig 2. ESI+ fragmentation pathway of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine under CID.

Matrix Effect Mitigation via MCX SPE

A common failure point in the LC-MS/MS analysis of polar amines is ion suppression caused by endogenous glycerophospholipids (e.g., phosphatidylcholines) present in plasma[1]. Because polar amines exhibit low retention on standard C18 columns, they often co-elute in the "suppression zone" alongside these lipids.

To create a self-validating, robust extraction, simple protein precipitation (PPT) is insufficient. Instead, we employ Mixed-Mode Cation Exchange (MCX) SPE. The mechanism relies on the analyte's basicity ( pKa​ ~9.5). By acidifying the plasma, the amine is fully protonated and strongly retained by the sulfonic acid groups on the MCX sorbent. This allows for an aggressive 100% methanol wash step that completely strips away neutral lipids and phospholipids before the analyte is eluted using a basic organic solvent.

Chiral Recognition Strategy

For enantiomeric separation, traditional reversed-phase columns are ineffective. Primary amines require specific stereochemical interactions (hydrogen bonding, dipole-dipole, and steric inclusion) to resolve the (S) and (R) enantiomers. Based on recent advancements in chiral metabolomics, cyclofructan-based core-shell chiral stationary phases (e.g., LarihcShell-P) have demonstrated superior enantioselectivity and MS-compatibility specifically for primary amines[2].

Experimental Protocols

Reagents & Materials
  • Analyte: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride.

  • Internal Standard (IS): Stable isotope-labeled (SIL) analog, e.g., Analyte- d3​ .

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

  • SPE Plate: Waters Oasis MCX 96-well plate (30 µm, 30 mg/well).

Sample Preparation Workflow (MCX SPE)

This protocol ensures maximum recovery while eliminating phospholipid-induced matrix effects.

  • Spiking: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Disruption & Acidification: Add 200 µL of 2% H3​PO4​ in water. Vortex for 2 minutes to disrupt protein binding and ensure the primary amine is fully ionized.

  • Conditioning: Condition the MCX SPE plate with 1.0 mL MeOH, followed by 1.0 mL LC-MS grade water.

  • Loading: Load the acidified plasma samples onto the SPE plate at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% FA in water to remove highly polar endogenous salts.

  • Organic Wash (Critical Step): Wash with 1.0 mL of 100% MeOH. Mechanistic note: The analyte remains ionically bound to the sorbent, while phospholipids and neutral lipids are washed away.

  • Elution: Elute the target amine with 2 x 500 µL of 5% NH4​OH in MeOH into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water), vortex for 5 minutes, and transfer to autosampler vials.

SPE_Workflow Plasma Human Plasma Sample (Spiked with SIL-IS) Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load onto MCX SPE (Traps Protonated Amine) Acidify->Load Wash1 Aqueous Wash (2% FA in H2O) Load->Wash1 Wash2 Organic Wash (100% MeOH - Removes Phospholipids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Evap Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evap Analyze LC-MS/MS Analysis Evap->Analyze

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for the extraction of the chiral amine.

Achiral LC-MS/MS Conditions (For PK Quantitation)

Designed for high-throughput plasma analysis, utilizing a high-strength silica column designed to retain polar bases.

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 3.5 min: 95% B (Column Wash)

    • 3.5 - 4.5 min: 2% B (Re-equilibration)

  • Injection Volume: 2 µL.

Chiral LC-MS/MS Conditions (For Enantiomeric Purity)

Designed to separate the (S) and (R) enantiomers using a Polar Organic (PO) mobile phase compatible with ESI-MS[2].

  • Column: LarihcShell-P (Cyclofructan-based), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase: Isocratic 95% Methanol / 5% Acetonitrile containing 0.1% Formic Acid and 0.1% Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

Method Validation Summary (Data Presentation)

The achiral quantitative method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3][4].

Table 1: Optimized MRM Transitions and MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
(S)-Amine 170.1 153.1 25 20 12 Quantifier
(S)-Amine 170.1 138.1 25 20 25 Qualifier

| SIL-IS ( d3​ ) | 173.1 | 156.1 | 25 | 20 | 12 | IS Quantifier |

Table 2: Accuracy and Precision Data (Human Plasma) Acceptance Criteria: ±15% for QCs, ±20% for LLOQ[3].

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
LLOQ 1.00 6.8 104.2 8.1 102.5
LQC 3.00 4.5 98.7 5.2 99.1
MQC 50.0 3.2 101.4 4.0 100.8

| HQC | 400.0 | 2.8 | 99.5 | 3.5 | 98.9 |

Table 3: Matrix Effect and Extraction Recovery Evaluated using post-extraction spike methodology to confirm the removal of phospholipid suppression[1].

QC Level Extraction Recovery (%) ± SD Matrix Factor (Analyte) IS-Normalized Matrix Factor
LQC (3.00 ng/mL) 88.4 ± 3.1 0.96 1.01

| HQC (400.0 ng/mL) | 91.2 ± 2.5 | 0.98 | 0.99 |

(Note: An IS-Normalized Matrix Factor close to 1.0 indicates that ion suppression from endogenous plasma lipids has been successfully eliminated by the MCX SPE protocol).

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Effective methodologies for enantiomeric separations of 150 pharmacology and toxicology related 1°, 2°, and 3° amines with core-shell chiral stationary phases Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction (Reference for phospholipid matrix effect mechanisms and mitigation in LC-MS/MS) Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the Characterization of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride as a Novel Chemical Probe

Introduction: Unveiling a Potential Modulator of Serotonergic Signaling The field of chemical biology relies on the development of precise molecular tools to dissect complex biological processes. (S)-1-(2-fluoro-6-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Potential Modulator of Serotonergic Signaling

The field of chemical biology relies on the development of precise molecular tools to dissect complex biological processes. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral small molecule with structural motifs—a phenethylamine backbone, methoxy, and fluoro substitutions—commonly found in centrally active compounds. Phenethylamine derivatives are well-documented as ligands for various G protein-coupled receptors (GPCRs) and ion channels, with substitutions on the phenyl ring significantly influencing receptor affinity and selectivity[1][2][3][4].

The 2,5-dimethoxyphenethylamine scaffold, in particular, is a well-established pharmacophore for serotonin 2A (5-HT₂ₐ) receptor agonists[3][5]. The substitution pattern of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine, while different, suggests the plausible hypothesis that it may interact with serotonin receptors. The 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, is a critical regulator of numerous physiological and pathological processes, including learning, mood, and perception, and is the target of various therapeutic agents and psychedelic compounds[4][6].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize and validate (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride as a potential chemical probe. We will proceed under the working hypothesis that its primary target is the human 5-HT₂ₐ receptor. The following sections provide a structured workflow, from initial binding affinity determination to cellular target engagement and functional characterization, thereby establishing a robust framework for its validation.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its effective use in biological assays.

PropertyValueSource
IUPAC Name (S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine hydrochlorideAiFChem[7]
CAS Number 1391378-74-7AiFChem[7]
Molecular Formula C₉H₁₃ClFNOAiFChem[7]
Molecular Weight 205.66 g/mol AiFChem[7]
Stereochemistry (S)-enantiomerAiFChem[7]
Solubility Soluble in water and DMSO. Prepare fresh stock solutions.Internal Expertise
Storage Store at -20°C as a solid or in solution to prevent degradation.Internal Expertise

Note: It is crucial to use the specified (S)-enantiomer for the described experiments. The opposite enantiomer, (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride, should be procured to serve as a negative control, a critical component for validating on-target effects.

Experimental Workflow for Probe Characterization

The validation of a novel chemical probe requires a multi-faceted experimental approach to build a comprehensive evidence portfolio for its selectivity and mechanism of action. Our proposed workflow is designed to rigorously test the hypothesis that (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a ligand for the 5-HT₂ₐ receptor.

G cluster_0 Phase 1: Target Affinity cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Functional Characterization A Radioligand Binding Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms Cellular Target Interaction C Whole-Cell Patch Clamp Electrophysiology B->C Links Binding to Functional Output

Caption: A three-phase workflow for the validation of a novel chemical probe.

Phase 1: Determining Binding Affinity for the 5-HT₂ₐ Receptor

The initial step is to ascertain whether the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to measure the ability of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride to displace a known high-affinity radioligand from the human 5-HT₂ₐ receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor[4][8][9][10][11].

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist)[12][13][14].

  • Test Compound: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride.

  • Negative Control: (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride.

  • Positive Control: Unlabeled Ketanserin or a known 5-HT₂ₐ ligand like DOI[15].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/C or similar) presoaked in 0.5% polyethyleneimine (PEI)[16].

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 70-100 µ g/well [16]. Keep on ice.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Ketanserin[13].

    • Competition: 50 µL of serial dilutions of the test compound or negative control (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

  • Radioligand Addition: Add 50 µL of [³H]Ketanserin solution (final concentration ~1-2 nM, approximating its K_d) to all wells[12][16].

  • Membrane Addition: Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation[12].

  • Filtration: Terminate the assay by rapid vacuum filtration through the presoaked filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation:
  • Calculate Specific Binding: For each concentration of the competitor, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the competitor wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation [1][2][3][17][18]:

    • Kᵢ = IC₅₀ / (1 + [L]/K_d)

      • Where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

Expected Outcome: A potent chemical probe will have a low nanomolar Kᵢ value. A significant difference (ideally >100-fold) in the Kᵢ values between the (S)- and (R)-enantiomers would provide strong evidence for stereospecific binding and support the use of the (R)-enantiomer as a valid negative control.

Phase 2: Confirming Target Engagement in a Cellular Context

While binding assays on isolated membranes are crucial, demonstrating that a compound engages its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature (T_agg).

G A Treat cells with Probe or Vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Analyze soluble protein levels by Western Blot D->E F Plot melting curves and determine T_agg shift E->F

Caption: Workflow for a classic Cellular Thermal Shift Assay (CETSA) experiment.

Materials:

  • Cells: HEK293 or CHO-K1 cells expressing the human 5-HT₂ₐ receptor[8][15].

  • Test Compound and Negative Control.

  • Vehicle Control: DMSO.

  • Lysis Buffer: PBS with protease inhibitors and 0.4% Nonidet P-40.

  • Antibody: A validated primary antibody against the 5-HT₂ₐ receptor.

  • Standard Western Blotting reagents.

  • Thermal cycler or heating blocks.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (at a concentration ~100x its Kᵢ), the negative control, or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C[19][20]. Optimization of the temperature range may be necessary for membrane proteins[21][22][23].

  • Lysis: Add lysis buffer to the cells and lyse on ice. For membrane proteins, a detergent extraction step after heating may be required[21][22].

  • Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the levels of soluble 5-HT₂ₐ receptor in each sample by Western blotting.

Data Analysis and Interpretation:
  • Quantify Bands: Densitometrically quantify the band intensity for the 5-HT₂ₐ receptor at each temperature for each condition.

  • Normalize Data: Normalize the band intensities relative to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%[24].

  • Plot Melting Curves: Plot the normalized soluble protein fraction against the temperature for each condition (vehicle, test compound, negative control).

  • Determine T_agg: Fit the data to a sigmoidal curve to determine the T_agg (the temperature at which 50% of the protein is denatured) for each condition.

Expected Outcome: A positive result is a statistically significant shift to a higher T_agg in the presence of the (S)-enantiomer compared to the vehicle control. This indicates that the compound binds to and stabilizes the 5-HT₂ₐ receptor in intact cells. The negative control ((R)-enantiomer) should not produce a significant thermal shift, reinforcing the specificity of the interaction[7][24][25][26][27].

Phase 3: Characterizing Functional Activity

Confirming that target engagement translates into a functional cellular response is the final and most crucial step in probe validation. As 5-HT₂ₐ is a Gq-coupled receptor that modulates the activity of various ion channels, whole-cell patch-clamp electrophysiology can be used to measure changes in ion channel currents following receptor activation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol will assess the functional effect of the test compound on cells expressing the 5-HT₂ₐ receptor.

Materials:

  • Cells: HEK293 or CHO-K1 cells expressing the human 5-HT₂ₐ receptor[8][15].

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂[28].

  • Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3[28].

  • Test Compound, Negative Control, and known 5-HT₂ₐ agonist (e.g., Serotonin or DOI)[15][28].

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution[14].

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration[14][29][30].

    • Clamp the cell at a holding potential (e.g., -70 mV).

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply the known 5-HT₂ₐ agonist to confirm receptor functionality and observe the expected change in current.

    • After washout, apply increasing concentrations of the test compound (or negative control) and record the response.

    • To test for antagonist activity, co-apply the test compound with the known agonist.

Data Analysis and Interpretation:
  • Measure Current: Measure the peak current amplitude at each concentration of the applied compound.

  • Generate Concentration-Response Curve: Plot the normalized current response as a function of the log concentration of the compound.

  • Determine EC₅₀/IC₅₀: Fit the data with a sigmoidal function to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists)[31][32][33].

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the effects of the test compound, negative control, and known ligands[34].

Expected Outcome: If (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is an agonist, it will elicit a concentration-dependent change in membrane current similar to the known agonist. If it is an antagonist, it will inhibit the current change induced by the known agonist in a concentration-dependent manner. The negative control should be significantly less potent or inactive.

Conclusion: A Framework for Rigorous Probe Validation

This application note provides a comprehensive, albeit hypothetical, framework for the characterization of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride as a chemical probe for the 5-HT₂ₐ receptor. By systematically determining its binding affinity, confirming target engagement in a cellular context, and characterizing its functional output, researchers can build a robust case for its utility. The inclusion of its stereoisomer as a negative control is paramount to demonstrating that the observed biological effects are due to specific, on-target interactions. This rigorous validation workflow ensures that the compound, if successful, can be a reliable tool for probing the complex biology of the serotonergic system.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Analyzing radioligand binding data. Current Protocols in Neuroscience. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

  • Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Structure‐activity Relation of Halogenated 2,5‐Dimethoxyamphetamines Compared to their α‑Desmethyl (2C) Analogues. ResearchGate. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics. PubMed. [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • patch-clamp-protocol-final.pdf. axolbio.com. [Link]

  • A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol. YouTube. [Link]

  • 5 Analysis of Electrophysiological Data. CNR. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]

  • CETSA. cetsa.com. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]

  • Ion Channel Analysis with Deep Learning. University of Liverpool Repository. [Link]

  • How to record, analyse and interpret voltage-gated ion channel currents. YouTube. [Link]

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Application

Experimental Design for Evaluating (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride in Targeted Drug Discovery

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In modern drug discovery, the precise manipulation of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In modern drug discovery, the precise manipulation of molecular architecture is paramount for achieving target selectivity and favorable pharmacokinetics. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS 1391378-74-7) is a highly specialized chiral building block frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and peptidomimetics [1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific pharmacophore:

  • The (S)-Chiral Center: The spatial orientation of the methyl group dictates the stereospecific trajectory of the amine into the target's binding pocket. An incorrect enantiomer can lead to steric clashes or orient the molecule toward solvent-exposed regions, drastically reducing binding affinity [1].

  • The 2-Fluoro Substitution: Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) modulate the pKa of the adjacent amine, enhancing membrane permeability without introducing significant steric bulk. Furthermore, the C-F bond provides metabolic stability against cytochrome P450-mediated oxidation and can engage in multipolar interactions within lipophilic sub-pockets [2, 3].

  • The 6-Methoxy Substitution: This moiety acts as a potent hydrogen-bond acceptor. Sterically, the combination of ortho-fluoro and ortho-methoxy groups restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding [2].

This guide outlines a comprehensive, self-validating experimental workflow to evaluate the physicochemical integrity, intrinsic cytotoxicity, and pharmacodynamic utility of this chiral amine when incorporated into a prototype therapeutic scaffold.

Experimental Workflow Architecture

The following diagram illustrates the sequential validation pipeline. We begin by verifying the building block's integrity before advancing to cellular and biochemical evaluations.

Workflow A Phase 1: Chiral Purity & Stability (HPLC-UV/MS) B Phase 2: Intrinsic Cytotoxicity (CellTiter-Glo) A->B C Phase 3: Derivative Synthesis (Amidation/Alkylation) B->C D Phase 4: Target Binding Assay (TR-FRET) C->D

Fig 1: Sequential validation pipeline for chiral amine evaluation.

Protocol 1: Chiral Purity and Stability Assessment

Causality: Enantiomeric excess (ee) must be strictly validated. Trace amounts of the (R)-enantiomer can act as an antagonist or introduce off-target toxicity. A self-validating chiral HPLC method using a basic additive is required to prevent secondary interactions between the free amine and the silica stationary phase, which causes peak tailing.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride in 1 mL of HPLC-grade ethanol. Neutralize the hydrochloride salt by adding 0.1% Triethylamine (TEA) to ensure the free base interacts uniformly with the chiral stationary phase.

  • Column Selection: Equip the HPLC with an amylose-based chiral column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v/v). Note: DEA is critical for maintaining sharp peak shapes for primary amines.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 210 nm and 254 nm.

  • Validation Control: Inject a racemic mixture of 1-(2-fluoro-6-methoxyphenyl)ethanamine to establish baseline resolution ( Rs​>2.0 ) between the (S) and (R) enantiomers.

Representative Data Summary
Parameter(S)-Enantiomer (Target)(R)-Enantiomer (Impurity)System Suitability
Retention Time (RT) 6.4 minutes8.1 minutes Rs​=2.8
Peak Area % > 99.5%< 0.5%N/A
Tailing Factor 1.051.08Limit: < 1.5
Enantiomeric Excess > 99.0% eeN/APass

Protocol 2: Intrinsic Cytotoxicity Baseline Profiling

Causality: Before a building block is incorporated into a compound library, it must be screened for intrinsic cellular toxicity. If the amine itself acts as a Pan-Assay Interference Compound (PAINS) or disrupts mitochondrial function, it will yield false positives in downstream phenotypic assays. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) as it provides a direct, self-validating measure of metabolically active cells.

Step-by-Step Methodology
  • Cell Culture: Seed HEK293 (Human Embryonic Kidney) cells in a 384-well opaque white plate at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the chiral amine starting at 100 µM. Add 5 µL of the compound to the wells.

  • Controls:

    • Positive Control: 10 µM Staurosporine (induces 100% cell death).

    • Negative Control: 0.1% DMSO vehicle (represents 100% viability).

  • Incubation & Detection: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence using a multimode microplate reader.

Protocol 3: Pharmacodynamic Evaluation (TR-FRET Binding Assay)

Causality: To quantify the effect of the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine motif, it is typically coupled to a core scaffold (e.g., a pyrimidine core) to create a prototype kinase inhibitor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to measure how effectively this prototype displaces a fluorescent tracer from the kinase ATP-binding pocket. TR-FRET is chosen because its time-gated measurement eliminates auto-fluorescence background, ensuring high trustworthiness of the data.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Tracer & Antibody Mix: Prepare a solution containing 2 nM of the target kinase (e.g., a recombinant RTK), 2 nM of LanthaScreen™ Eu-anti-Tag Antibody, and 10 nM of Kinase Tracer.

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of the synthesized derivative (incorporating the S-amine) at varying concentrations (10 µM to 0.5 nM).

  • Reaction Initiation: Add 5 µL of the Tracer/Antibody/Kinase mix to the compound wells.

  • Data Acquisition: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for the Tracer).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ .

Comparative Pharmacodynamic Data (Post-Incorporation)
Synthesized Derivative ScaffoldChiral Amine Motif IncorporatedKinase Binding IC50​ (nM)Fold Selectivity vs (R)-isomer
Pyrimidine-Core Prototype(S) -1-(2-fluoro-6-methoxyphenyl)12.4 ± 1.145x
Pyrimidine-Core Prototype(R) -1-(2-fluoro-6-methoxyphenyl)560.2 ± 8.5Baseline
Pyrimidine-Core PrototypeDes-fluoro-(S)-analog85.3 ± 3.20.14x (Loss of affinity)

Data Interpretation: The data validates that the (S)-enantiomer is critical for potent binding. Furthermore, the removal of the 2-fluoro group (Des-fluoro analog) results in a ~7-fold drop in potency, proving the necessity of the fluorine atom for optimal lipophilic pocket engagement [2].

Pharmacophore Mapping & Binding Interaction Model

The following diagram illustrates the mechanistic causality of how the specific functional groups of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine interact within a generic kinase ATP-binding pocket.

BindingModel Core Target Protein (Kinase ATP Pocket) F 2-Fluoro Group (Hydrophobic Interaction) F->Core Lipophilic pocket OMe 6-Methoxy Group (H-Bond Acceptor) OMe->Core Hinge region Chiral (S)-Methyl Group (Steric Orientation) Chiral->Core Selectivity filter Amine Amine Core (Salt Bridge / H-Bond) Amine->Core Catalytic lysine

Fig 2: Pharmacophore mapping of the chiral amine within a target ATP-binding pocket.

References

  • NBInno. (2024). The Essential Role of Chiral Amines in Drug Discovery and Development. NBInno Chemical Insights. Available at: [Link][1]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link][2]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link][3]

Sources

Method

Application Note: Preparation, Handling, and Storage of (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride Stock Solutions

Executive Summary (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a highly specific, chiral fluorinated amine widely utilized as a building block and ligand in medicinal chemistry and drug development. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a highly specific, chiral fluorinated amine widely utilized as a building block and ligand in medicinal chemistry and drug development. The integrity of biological and biochemical assays depends heavily on the precise formulation, handling, and storage of compound stock solutions. This application note provides a comprehensive, self-validating protocol for preparing stock solutions, detailing the physicochemical rationale behind solvent selection, dissolution techniques, and long-term stability management.

Physicochemical Properties

Before preparing any stock solution, it is critical to understand the compound's physical parameters to ensure accurate molarity calculations and optimal solvent selection.

PropertyValue
Chemical Name (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride
CAS Registry Number 1391378-74-7[1]
Molecular Formula C₉H₁₃ClFNO (C₉H₁₂FNO • HCl)
Molecular Weight 205.65 g/mol
Salt Form Hydrochloride (HCl)
Primary Solvents Dimethyl Sulfoxide (DMSO), Sterile Water (ddH₂O)

Mechanistic Insights: Solvent Selection & Salt Forms

As a Senior Application Scientist, it is essential to understand why specific protocols are employed, rather than merely following them.

The Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt rather than a free base. The protonation of the primary amine drastically reduces the crystal lattice energy when introduced to polar solvents. This ionic nature enhances both aqueous solubility and oxidative stability. Consequently, researchers have the flexibility to use either DMSO for long-term library storage or sterile water for immediate in vivo dosing where solvent toxicity is a concern.

DMSO vs. Aqueous Solvents: For standard in vitro assays, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent. DMSO acts as a universal solvent that prevents microbial growth and maintains compound stability during freezing dynamics[2]. However, DMSO is hygroscopic. If the stock solution absorbs atmospheric moisture, the compound may precipitate out of solution over time. Therefore, utilizing high-purity, anhydrous DMSO (≥99.9%) and minimizing atmospheric exposure is critical[3].

When diluting the DMSO stock into cell culture media, the final DMSO concentration must be strictly maintained at or below 0.1% to 0.5% (v/v) to prevent solvent-induced cellular toxicity or artifactual assay readouts[4].

Experimental Protocol: Stock Solution Preparation

This step-by-step methodology ensures a self-validating workflow, minimizing degradation and concentration errors.

Step 1: Thermal Equilibration

Action: Before opening the compound vial, allow it to equilibrate to room temperature (approx. 15–20 minutes) in a desiccator[5]. Causality: Cold vials opened in a humid laboratory environment will immediately condense atmospheric moisture. This introduces water weight, leading to inaccurate molarity calculations, and can trigger premature hydrolysis of the compound.

Step 2: Solvent Calculation and Addition

Action: Determine the required volume of solvent to achieve the target concentration (e.g., 10 mM or 50 mM) using the dilution tables provided in Section 5. Causality: Adding the solvent directly to the pre-weighed vial minimizes transfer loss. For a 10 mM solution from 1 mg of powder, precisely 486.3 µL of DMSO is required.

Step 3: Dissolution and Homogenization

Action: Add the calculated volume of anhydrous DMSO or sterile ddH₂O. Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, apply gentle sonication in a water bath at room temperature for 2–5 minutes[5]. Causality: Agitation disrupts the solute boundary layer, accelerating the dissolution rate. Sonication provides acoustic cavitation, which breaks apart microscopic aggregates without applying destructive thermal stress.

Step 4: Visual Quality Control (QC)

Action: Hold the vial against a light source to verify complete solubilization. The solution must be completely clear and free of particulate matter. Causality: Unnoticed micro-precipitates will result in a lower actual concentration than calculated, leading to false negatives in downstream dose-response assays.

Dilution Tables for Standard Concentrations

To eliminate calculation errors at the bench, use the following pre-calculated reference table based on the molecular weight of 205.65 g/mol .

Compound MassVolume of Solvent for 10 mMVolume of Solvent for 20 mMVolume of Solvent for 50 mM
1 mg 486.3 µL243.1 µL97.3 µL
5 mg 2.431 mL1.216 mL486.3 µL
10 mg 4.863 mL2.431 mL972.5 µL

Formula used: Volume (L) = Mass (g) /[Concentration (mol/L) × Molecular Weight ( g/mol )]

Storage and Stability Guidelines

Proper storage is the final critical step in maintaining the chemical integrity of the stock solution.

  • Aliquoting: Immediately divide the master stock solution into smaller, single-use aliquots (e.g., 10–50 µL) in sterile, tightly sealed microcentrifuge tubes[5].

    • Causality: This prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces localized pH shifts and physical shear forces that can degrade the active pharmaceutical ingredient (API)[4].

  • Short-Term Storage: Store aliquots at -20°C if they will be consumed within 1 month[4].

  • Long-Term Storage: For extended archiving, store aliquots at -80°C . Under these conditions, DMSO stock solutions are generally stable for up to 6 months[4].

  • Light Protection: Store all vials in opaque boxes or wrap them in aluminum foil to prevent photo-degradation.

Workflow Visualization

Workflow Start Solid Compound Equilibrate to Room Temp Solvent Solvent Addition DMSO or Sterile ddH2O Start->Solvent Dissolve Dissolution Vortex / Gentle Sonication Solvent->Dissolve QC Visual QC Verify Complete Solubilization Dissolve->QC Aliquot Aliquoting Create Single-Use Vials QC->Aliquot Store20 Short-Term Storage -20°C (1 Month) Aliquot->Store20 Store80 Long-Term Storage -80°C (6 Months) Aliquot->Store80 Assay Assay Preparation Dilute (Final DMSO ≤ 0.1%) Store20->Assay Store80->Assay

Workflow for the preparation, quality control, and storage of compound stock solutions.

References

  • ChemWhat. "(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride CAS#: 1391378-74-7". ChemWhat Database. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride degradation pathways and byproducts

Part 1: Getting Started with Forced Degradation Studies Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate d...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Getting Started with Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2]

Initial Experimental Design

A well-designed forced degradation study should expose (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride to a variety of stress conditions that it might encounter during its lifecycle. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[1][3]

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess stability in acidic environments. The ether and amine functionalities may be susceptible.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂, room temperatureTo investigate susceptibility to oxidative degradation. The amine group and the aromatic ring are potential sites of oxidation.
Thermal 60°C in a calibrated ovenTo determine the impact of heat on the solid-state and solution stability.
Photostability ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)To assess the potential for photodegradation. The aromatic ring may absorb UV light, leading to degradation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the investigation of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride degradation.

Q1: What are the most probable degradation pathways for this molecule based on its structure?

While empirical data is necessary for confirmation, we can hypothesize potential degradation pathways based on the functional groups present in (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride:

  • Oxidation: The primary amine is a likely site for oxidation, potentially leading to the formation of an imine or other related byproducts. The electron-rich aromatic ring could also undergo hydroxylation.

  • Hydrolysis: The methoxy ether linkage could be susceptible to cleavage under strong acidic conditions, leading to the formation of a phenol.

  • Photodegradation: Aromatic compounds can undergo various photochemical reactions, including ring opening or the formation of phenolic byproducts. The carbon-fluorine bond is generally strong, but photodegradation can sometimes lead to dehalogenation.

Below is a conceptual diagram of potential degradation pathways to guide your investigation.

G cluster_oxidation Oxidative Stress cluster_hydrolysis Acid Hydrolysis cluster_photolysis Photolytic Stress A (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine B Imine byproduct A->B Oxidation of amine C Hydroxylated aromatic ring A->C Oxidation of ring D Phenolic byproduct (demethylation) A->D Ether cleavage E Dehalogenated byproduct A->E Dehalogenation F Ring-opened products A->F Photochemical rearrangement

Caption: Hypothetical degradation pathways of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride.

Q2: What are the recommended analytical techniques for monitoring the degradation of this compound?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For structural elucidation of the byproducts, hyphenated techniques are invaluable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the degradation products and determining their molecular weights.[4][5] Further fragmentation in MS/MS can provide structural information.

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): For unambiguous structure determination of significant degradation products, isolating the impurity and analyzing it by NMR is the gold standard.

Q3: I'm observing new peaks in my chromatogram after stress testing. How can I confirm they are degradation products?

It is essential to differentiate between degradation products, impurities from the starting material, and artifacts from the stress reagents.

  • Analyze a control sample: Run a sample of the unstressed API to identify pre-existing impurities.

  • Analyze a blank sample: Run a blank sample containing only the stress reagent (e.g., 0.1 M HCl) and the solvent to check for any interfering peaks.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, assess the peak purity of the parent compound to see if any co-eluting impurities are present.

Q4: How should I manage storage and handling of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride to minimize degradation?

Based on general stability principles, it is advisable to store the compound in a well-sealed container, protected from light, and at a controlled room temperature or refrigerated. The hydrochloride salt form is generally more stable than the free base.

Part 3: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: No Degradation Observed

Q: I have subjected my compound to the initial stress conditions, but I am not observing any significant degradation. What should I do?

A: The stability of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride may be higher than anticipated. Consider increasing the severity of the stress conditions incrementally.

Troubleshooting Steps:

  • Increase Temperature: For hydrolytic and thermal stress, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).

  • Increase Reagent Concentration: For hydrolytic and oxidative stress, you can cautiously increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl, or 3% to 10% H₂O₂).

  • Extend Exposure Time: Increase the duration of the stress testing.

  • Verify Analytical Method: Ensure your analytical method is capable of detecting small changes in the parent compound's concentration and is sensitive enough to detect low levels of degradation products.

Issue 2: Poor Mass Balance

Q: My mass balance is significantly less than 100% after forced degradation. What could be the cause?

A: A poor mass balance can indicate several issues with your analytical method or the nature of the degradation products.

Troubleshooting Workflow:

G Start Poor Mass Balance (<95%) Observed Q1 Are there non-UV active degradants? Start->Q1 A1 Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Q1->A1 Yes Q2 Are degradants volatile? Q1->Q2 No A1->Q2 A2 Use Headspace GC-MS to analyze for volatile byproducts. Q2->A2 Yes Q3 Are degradants strongly retained on the column? Q2->Q3 No A2->Q3 A3 Modify the HPLC gradient to include a stronger organic solvent or a column flush step. Q3->A3 Yes End Mass Balance Improved Q3->End No A3->End

Caption: Troubleshooting workflow for poor mass balance.

Detailed Explanation:

  • Non-UV Active Degradants: Some degradation pathways may lead to byproducts that lack a chromophore, making them invisible to UV detectors.

  • Volatile Degradants: Small molecules formed during degradation may evaporate, leading to a loss of mass.

  • Poor Solubility or Adsorption: Degradation products may precipitate out of solution or irreversibly adsorb to the HPLC column.

Issue 3: Characterizing an Unknown Degradation Product

Q: I have a significant unknown peak in my chromatogram that I need to identify. What is the process for structural elucidation?

A: A systematic approach is necessary to characterize unknown impurities.

Experimental Protocol for Unknown Identification:

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown peak.

    • Method: Analyze the stressed sample using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the elemental composition of the unknown.

    • Method: Use a technique like LC-QTOF or LC-Orbitrap to obtain a highly accurate mass measurement. This will allow you to predict the molecular formula.

  • MS/MS Fragmentation:

    • Objective: To obtain structural information by breaking down the molecule.

    • Method: Isolate the parent ion of the unknown in the mass spectrometer and fragment it. The resulting fragmentation pattern can be compared to the parent molecule to infer the site of modification.

  • Isolation and NMR:

    • Objective: For unambiguous structure confirmation.

    • Method: If the degradation product is present at a sufficient level, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) to fully elucidate the structure.

References

  • European Medicines Agency. (2013).
  • AiFChem. (2025, October 21). 1391378-74-7 | (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • MDPI. (2021, December 15). Degradation of Sulfonamide Antibiotics by Intermittent Ultrasound Enhanced ZVI/PS Process.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Sumika Chemical Analysis Service, Ltd. (n.d.). Forced Degradation Preparation||Pharmaceuticals|Services.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sigma-Aldrich. (n.d.). 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).

Sources

Optimization

Technical Support Center: Enhancing Solution Stability of (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7).

Chiral benzylic primary amines are highly susceptible to racemization, aerobic oxidation, and nucleophilic condensation when handled improperly in solution. This guide establishes self-validating protocols and mechanistic explanations to ensure the integrity of your stock solutions and downstream assays, fully aligned with global stability testing standards [1].

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my stock solution losing enantiomeric purity (ee%) over time?

Causality: Loss of enantiomeric excess in chiral benzylic amines is primarily driven by pH excursions . While the compound is supplied as a stable hydrochloride salt, dissolving it in physiological buffers (pH > 7.0) or exposing it to trace bases converts the salt into its free-base form. Once free-based, the lone pair on the primary amine facilitates an imine/enamine tautomerization equilibrium. Because the benzylic proton (at the C1 chiral center) is relatively acidic, this tautomerization flattens the chiral center into a planar intermediate, leading to rapid racemization upon reprotonation. Solution: Always maintain stock solutions at a pH < 5.0. The protonated ammonium state prevents the lone pair from participating in tautomerization, effectively locking the chiral center.

Q2: I observe a color change (yellowing) and loss of potency in aqueous solutions. What causes this?

Causality: A yellowish discoloration is a classic indicator of oxidative degradation in aromatic primary amines [3]. Atmospheric oxygen drives a radical-mediated oxidation pathway. The key step involves a fast electron transfer from the primary amine, followed by a proton transfer to generate an α -aminoalkyl radical intermediate. This radical reacts with dissolved molecular oxygen to form an α -aminoalkyl hydroperoxide, which subsequently collapses into an imine and ultimately hydrolyzes into a ketone (1-(2-fluoro-6-methoxyphenyl)ethanone) [2]. Solution: Stock solutions must be prepared using degassed solvents (sparged with Argon or Nitrogen) and stored in amber vials to prevent photo-induced radical initiation.

Q3: My HPLC chromatogram shows peak splitting and new high-molecular-weight impurities. What is happening?

Causality: Primary amines are highly nucleophilic. If your solvent system contains trace carbonyl compounds (e.g., using technical-grade acetone for glassware cleaning, or using degraded alcohols containing aldehydes), the amine will undergo a condensation reaction to form a Schiff base (imine). Solution: Strictly avoid ketone and aldehyde solvents. Use high-purity, LC-MS grade Acetonitrile, Methanol, or ultra-pure water.

Part 2: Degradation Pathways & Interventions

G A (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine HCl B pH > 7 (Free Base) A->B Base addition C Dissolved O2 / Light A->C Aerobic exposure D Carbonyl Solvents A->D Solvent impurity E Racemization (Loss of ee%) B->E Tautomerization F Oxidation to Ketone (Potency Loss) C->F Radical pathway G Schiff Base Formation (Impurities) D->G Condensation H Maintain pH < 5 (Buffer) H->B Prevents I Degassing / Ar Purge (Amber Vials) I->C Prevents J Use Acetonitrile/MeOH (Avoid Acetone) J->D Prevents

Degradation pathways of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl and targeted interventions.

Part 3: Quantitative Stability Matrix

The following table summarizes the stability profile of the compound under various accelerated and long-term storage conditions, aligning with ICH Q1A(R2) evaluation frameworks [1].

Solvent SystempHTemp (°C)Storage Duration%ee LossPotency Recovery (%)Primary Degradant
Methanol (Degassed)4.54°C30 Days< 0.1%99.8%None detected
0.1N HCl (Degassed)1.040°C30 Days< 0.1%98.5%Trace hydrolysis
Water (Ambient O₂)7.525°C30 Days4.2%88.5%Ketone (Oxidation)
Acetone / Water5.025°C7 DaysN/A45.0%Schiff Base

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This self-validating protocol ensures the exclusion of oxidative and nucleophilic degradation pathways.

  • Solvent Preparation: Select LC-MS grade Methanol or ultra-pure water (18.2 MΩ·cm). Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • pH Verification (Aqueous): If using water, verify that the pH is between 4.0 and 5.0. If necessary, adjust using 0.1 M HCl. Never use NaOH or physiological buffers (e.g., PBS) for long-term stock storage.

  • Dissolution: Weigh the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride powder in a static-free environment. Dissolve the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquot and Seal: Transfer the solution into pre-purged amber glass HPLC vials to prevent photo-oxidation. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage: Store aliquots at 4°C (short-term, <1 month) or -20°C (long-term, >1 month). Thaw only once; discard unused portions to prevent freeze-thaw degradation.

Protocol 2: Enantiomeric Excess (ee%) Monitoring via Chiral HPLC

To validate the chiral integrity of your stock over time, perform this standardized analytical workflow.

  • Sample Preparation: Dilute the stock solution to 1 mg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Note: The trace DEA acts as a basic modifier to sharpen the primary amine peak and prevent tailing on the silica support.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm and 280 nm.

  • Integration: The (S)-enantiomer and (R)-enantiomer will resolve as distinct peaks. Calculate the ee% using the formula: ee% = [(Area S - Area R) / (Area S + Area R)] x 100.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL
  • Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts Source: The Journal of Organic Chemistry - ACS Public
  • 2-Fluoro-6-methylbenzylamine | High-Quality Building Block Source: Benchchem
Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

Welcome to the Technical Support Center for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7). As a highly versatile chiral amine building block, this compound is frequently utilized in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7). As a highly versatile chiral amine building block, this compound is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders[1]. However, its unique structural motifs—a chiral center, a basic primary amine, and a methoxy-substituted fluoroarene—can introduce specific chemical, metabolic, and pharmacological off-target liabilities during assay development and drug discovery.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to help you deconvolute and mitigate these off-target effects.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: We are observing unexpected secondary pharmacology in our cellular assays. Could the building block be the source?

Root Cause: Enantiomeric Impurity Propagation Yes. While the (S)-enantiomer is the desired pharmacophore, trace amounts of the (R)-enantiomer (CAS: 1212866-82-4) can act as a highly active off-target ligand. Because chiral amines are often synthesized via enzymatic resolution or diastereomeric salt crystallization, source batches may contain 0.5% to 2% of the (R)-enantiomer[2]. If your downstream coupling reactions (e.g., amide bond formation) are highly efficient, this impurity will propagate into your final assay material, leading to biphasic dose-response curves or off-target receptor activation.

Mitigation Strategy: Do not assume the vendor's Certificate of Analysis (CoA) is sufficient for sensitive biological assays. Always perform an independent chiral HPLC assessment prior to library synthesis. If racemization is suspected during synthesis, ensure you are using mild coupling reagents (e.g., T3P) rather than harsh basic conditions (HATU/excess DIPEA) which, while rare for amine nucleophiles, can cause epimerization in complex multi-step syntheses[3].

Q2: Our lead compound containing this moiety shows high intrinsic clearance ( CLint​ ) and off-target cytotoxicity in human liver microsomes (HLMs). What is the mechanism?

Root Cause: CYP2D6-Mediated O-Demethylation The 6-methoxy group on the phenyl ring is a classic metabolic liability. Cytochrome P450 2D6 (CYP2D6) functions as a high-affinity O-demethylase for methoxy-aromatics[4]. The enzymatic cleavage of the methoxy group generates a highly reactive phenolic intermediate. This phenol can undergo further oxidation to a reactive quinone species, which covalently binds to off-target hepatic proteins, triggering cytotoxicity and assay noise[5].

Mitigation Strategy: To validate this mechanism, run your microsomal stability assay in the presence of a specific CYP2D6 inhibitor (e.g., quinidine). If clearance drops and cytotoxicity is rescued, the methoxy group is the culprit. To permanently resolve this in your drug design, consider the "isotope effect": replace the −OCH3​ group with a deuterated −OCD3​ group to slow down the rate of C-H bond cleavage by CYP2D6.

Q3: We are seeing hERG liabilities and promiscuous GPCR binding in our safety panels. How does this structural motif contribute?

Root Cause: High pKa and Lipophilicity Primary amines, or the secondary/tertiary amines formed after incorporating this building block, typically possess a high pKa (~9.0–10.0). At physiological pH (7.4), the amine is heavily protonated. A positively charged, lipophilic center coupled with an aromatic ring is the canonical pharmacophore for the hERG potassium channel and off-target biogenic amine receptors (e.g., 5-HT2B)[6][7].

Mitigation Strategy: You must modulate the basicity of the amine. Convert the amine into an amide or urea to neutralize the charge, or introduce sterically bulky N-alkyl groups to physically block the molecule from entering the hERG channel pore. The adjacent 2-fluoro substitution already helps lower the pKa slightly via inductive electron withdrawal, but further structural tuning is often required[2].

Part 2: Data Presentation & Quantitative Summaries

The following table summarizes the primary off-target liabilities associated with (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine derivatives, their typical assay readouts, and targeted mitigation strategies.

Off-Target LiabilityStructural CulpritPrimary Assay ReadoutThreshold for ConcernMitigation Strategy
Secondary Pharmacology Trace (R)-enantiomerBiphasic IC50​ curvesChiral Purity < 99% eePre-screen via Chiral HPLC; use mild coupling agents.
Hepatotoxicity / Clearance 6-Methoxy groupHLM CLint​ / Cell Viability CLint​ > 50 µL/min/mgDeuteration ( −OCD3​ ); CYP2D6 inhibition validation.
Cardiotoxicity (hERG) Protonated AminePatch-clamp (hERG) IC50​ < 10 µMConvert to amide/urea; increase steric bulk around nitrogen.
Promiscuous GPCR Binding Lipophilic CationCEREP Safety Panel>50% inhibition at 10 µMReduce pKa; decrease Topological Polar Surface Area (TPSA).

Part 3: Experimental Protocols

Protocol A: Self-Validating Chiral Purity Assessment (HPLC)

Purpose: To ensure the absence of the off-target (R)-enantiomer before biological evaluation.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Column Selection: Use a chiral stationary phase column (e.g., Chiralpak AD-H or OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality note: The 0.1% DEA suppresses peak tailing caused by the basic amine interacting with residual silanols on the column.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Step: Spike a pure (S)-enantiomer sample with 1% of the known (R)-enantiomer standard. If baseline resolution ( Rs​ > 1.5) is not achieved, adjust the isopropanol ratio before analyzing unknown batches.

Protocol B: CYP2D6 Phenotyping & O-Demethylation Assay

Purpose: To determine if metabolic off-target toxicity is driven by the 6-methoxy group.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLMs, 0.5 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of your test compound.

  • Inhibitor Arm: In parallel wells, add 1 µM quinidine (a potent, selective CYP2D6 inhibitor)[8].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Interpretation: If the CLint​ in the quinidine arm is significantly lower than the uninhibited arm, CYP2D6 O-demethylation is the primary metabolic liability.

Part 4: Visualizations

Diagram 1: CYP2D6-Mediated Metabolic Liability Pathway

The following diagram illustrates the causality between the 6-methoxy structural motif, enzymatic degradation, and resulting off-target cytotoxicity.

MetabolicPathway A (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine derivative B CYP2D6 Enzyme (Hepatic Microsomes) A->B High Affinity Binding C Reactive Phenol Intermediate B->C O-Demethylation (-CH3) D Off-Target Protein Covalent Binding C->D Cytotoxicity / Assay Noise

Caption: CYP2D6-mediated O-demethylation pathway leading to reactive phenol metabolites and cytotoxicity.

Diagram 2: Off-Target Deconvolution Workflow

Use this logical decision tree to systematically identify and eliminate the source of off-target effects in your assays.

Workflow Start Off-Target Signal Detected (e.g., hERG, Cytotoxicity) CheckPurity Protocol A: Check Chiral Purity (HPLC Analysis) Start->CheckPurity IsPure Is (S)-enantiomer ee > 99%? CheckPurity->IsPure Impurity Repurify to remove (R)-enantiomer impurity IsPure->Impurity No CheckMetab Protocol B: Microsomal Stability (+/- Quinidine Inhibitor) IsPure->CheckMetab Yes IsMetab Is clearance driven by CYP2D6? CheckMetab->IsMetab ModifyMetab Deuterate Methoxy Group (-OCD3) IsMetab->ModifyMetab Yes CheckPharm Assess Amine pKa & Lipophilicity IsMetab->CheckPharm No ModifyPharm Convert amine to amide or add steric bulk CheckPharm->ModifyPharm High pKa / hERG hit

Caption: Decision tree for deconvoluting chemical, metabolic, and pharmacological off-target liabilities.

References

  • Yu, A. M., et al. "Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase." Pharmacogenetics. 4

  • Wu, D., et al. "Interactions of amphetamine analogs with human liver CYP2D6." Biochemical Pharmacology. 8

  • Chauret, N., et al. "The use of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) as a specific CYP2D6 probe in human liver microsomes." Drug Metabolism and Disposition.5

  • Uslaner, J. M., et al. "Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents." Journal of Medicinal Chemistry. 6

  • McClure, K. F., et al. "Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate." Journal of Medicinal Chemistry. 7

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. 9

  • Soloshonok, V. A., et al. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Pharmaceuticals (Basel).2

  • Wang, Y., et al. "Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)." Journal of Medicinal Chemistry. 1

Sources

Optimization

Common experimental artifacts with (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

Welcome to the official troubleshooting and artifact guide for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7). As a highly functionalized chiral benzylamine, this building block is critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official troubleshooting and artifact guide for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7). As a highly functionalized chiral benzylamine, this building block is critical in drug discovery and synthetic methodology. However, its unique structural features—specifically the ortho-fluoro and ortho-methoxy substituents flanking a chiral benzylic center—introduce specific chemical vulnerabilities.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common experimental artifacts, providing self-validating protocols to ensure data integrity.

Module 1: Stoichiometric Imbalances & Handling

Q: Why are my amide coupling yields consistently lower than expected, despite full consumption of the carboxylic acid?

The Causality: Primary amine hydrochlorides are inherently deliquescent and highly hygroscopic ()[1]. When weighed in ambient laboratory humidity, the salt rapidly absorbs atmospheric moisture. Because water mass is inadvertently weighed as amine mass, the actual molarity of the amine in your reaction is lower than calculated. Furthermore, the introduced water acts as a competing nucleophile, hydrolyzing activated esters (e.g., OAt or OBt esters) and consuming expensive coupling reagents like HATU or EDC. The Solution: Do not use the material directly from cold storage. Allow the vial to reach room temperature in a desiccator before opening. For precise stoichiometry, quantify the water content via Karl Fischer (KF) titration and adjust your mass calculations accordingly.

Module 2: Analytical Artifacts (NMR & Mass Spectrometry)

Q: My LC-MS shows a dominant impurity at [M+H]+ + 40 Da. Is the commercial batch degraded?

The Causality: This is a classic false-positive degradation signature known as a Schiff base artifact ()[2]. Primary amines undergo rapid, reversible nucleophilic addition to acetone—a common solvent used for drying glassware. The subsequent dehydration yields an imine (Schiff base). The mass of acetone (58 Da) minus the lost water (18 Da) results in a net mass shift of exactly +40 Da. The Solution: Strictly eliminate acetone from your workflow when handling primary amines. Clean glassware should be rinsed with methanol or acetonitrile and dried in an oven.

Q: The 1H NMR spectrum shows complex multiplet splitting at the benzylic position and broad baseline signals. Does this indicate a mixture of diastereomers?

The Causality: No, this is an intrinsic spectroscopic artifact caused by two distinct phenomena:

  • 19F-1H Spin-Spin Coupling: The 19F nucleus (spin ½) actively couples with both the aromatic protons and the benzylic proton (via 4J_HF or 5J_HF coupling), creating complex multiplets that mimic impurity peaks ()[3].

  • Rotameric Peak Broadening: The ortho-methoxy oxygen can act as a hydrogen-bond acceptor for the -NH3+ protons. This intramolecular interaction restricts rotation around the C(aryl)-C(benzylic) bond, leading to the observation of rotamers (conformational isomers) and broad NMR signals at room temperature. The Solution: To validate purity, acquire a 19F-decoupled 1H NMR spectrum. To resolve rotameric broadening, perform Variable-Temperature (VT) NMR at 60 °C to coalesce the conformational signals into sharp peaks.

Module 3: Stereochemical Integrity & Racemization

Q: I am observing an erosion of enantiomeric excess (ee) during free-basing. How can I prevent racemization?

The Causality: The stereocenter of this molecule is highly labile under basic conditions. The benzylic proton is flanked by an aromatic ring and an amine, but its acidity is significantly enhanced by the strong electron-withdrawing inductive effect (-I) of the ortho-fluoro group ()[4]. Exposure to strong bases (e.g., DBU, NaH, or excess TEA under heat) triggers deprotonation, forming a planar benzylic anion. Subsequent reprotonation is non-stereoselective, leading to rapid racemization. The Solution: Free-basing must be performed using strictly mild, biphasic conditions at low temperatures.

ArtifactPathways AmineHCl (S)-Amine·HCl Starting Material FreeBase (S)-Free Base Reactive Intermediate AmineHCl->FreeBase Mild Base (e.g., DIPEA) SchiffBase Schiff Base Artifact (+40 Da Mass Shift) FreeBase->SchiffBase Nucleophilic Attack on Carbonyl PlanarInt Planar Benzylic Anion (Loss of Stereocenter) FreeBase->PlanarInt Benzylic Deprotonation Acetone Acetone (Solvent/Contaminant) Acetone->SchiffBase StrongBase Excess/Strong Base (e.g., TEA, NaH) StrongBase->PlanarInt Racemate (R/S)-Racemate (ee Erosion) PlanarInt->Racemate Reprotonation

Mechanistic pathways for Schiff base artifact formation and base-catalyzed racemization.

Self-Validating Experimental Protocols

Protocol: Mild Biphasic Free-Basing to Preserve Enantiomeric Excess

This protocol utilizes a biphasic system to immediately partition the sensitive free base into the organic layer, shielding it from prolonged exposure to the aqueous base.

Step-by-Step Methodology:

  • Preparation: Weigh the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride salt under an inert atmosphere (N2/Ar) to prevent moisture ingress.

  • Solubilization: Suspend the salt in anhydrous dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 0.1 M. Cool the suspension to 0 °C in an ice bath.

  • Mild Neutralization: Slowly add an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO3). Crucial Causality: NaHCO3 is basic enough to neutralize the HCl salt but too weak to deprotonate the benzylic position.

  • Biphasic Extraction: Stir vigorously for 10 minutes. Stop stirring and allow the phases to separate. The free amine will partition entirely into the lower organic layer.

  • Validation Check: Spot the aqueous layer on pH paper to ensure it is slightly basic (pH ~8). If acidic, add more NaHCO3. To validate stereochemical integrity, run a small aliquot on a chiral HPLC column against a racemic standard before proceeding.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Na2SO4 (avoid MgSO4 as its Lewis acidity can sometimes coordinate functionalized amines), and filter. Concentrate under reduced pressure with a water bath strictly kept below 25 °C.

  • Immediate Utilization: Use the free base immediately in the downstream coupling reaction to prevent oxidative degradation.

ProtocolWorkflow Step1 Weighing (Inert Atmosphere) Step2 Solubilization (Anhydrous DCM) Step1->Step2 Step3 Mild Free-Basing (Sat. NaHCO3, 0°C) Step2->Step3 Step4 Phase Separation (Avoid Acetone) Step3->Step4 Step5 Drying & Use (Na2SO4) Step4->Step5

Optimized step-by-step workflow for the mild free-basing of hygroscopic chiral amine hydrochlorides.

Quantitative Data Summary

Table 1: Summary of Common Artifacts and Diagnostic Signatures

Artifact / IssueRoot CauseDiagnostic SignaturePreventive Measure
Stoichiometric Imbalance Hygroscopicity of the primary amine HCl saltLower than expected amide coupling yields; unreacted acidStore in desiccator; perform Karl Fischer titration prior to use.
+40 Da Mass Impurity Schiff base formation with residual solventDominant LC-MS peak at [M+H]+ + 40Strictly eliminate acetone from glassware cleaning and mobile phases.
Complex/Broad NMR Peaks 19F-1H coupling & intramolecular H-bonding (rotamers)Multiplets at benzylic position; broad baseline at room tempUtilize 19F-decoupled 1H NMR; perform VT-NMR at elevated temperatures.
Racemization (ee erosion) Base-catalyzed benzylic deprotonationChiral HPLC reveals presence of the (R)-enantiomerUtilize mild bases (NaHCO3, DIPEA); strictly control reaction temperatures.

References

  • Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity. Marine Drugs (MDPI). Discusses the ubiquitous nature of Schiff base artifacts (+40 Da) formed between primary amines and acetone during extraction and handling. URL:[Link]

  • Modern Photocatalytic Approaches to Carbon-centered Radical Generation. RWTH Aachen University Publications. Highlights the complex 19F-1H NMR coupling phenomena and reactivity profiles of ortho-fluoro benzylamines. URL:[Link]

  • Evaluation of Structure-Activity Relationship of Microtubule Stabilizers. eScholarship (University of California). Examines the electronic effects of ortho-fluoro substitutions on benzylic positions and their impact on molecular stability. URL:[Link]

Sources

Troubleshooting

Cell viability issues with (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride treatment

Welcome to the Application Science Support Center. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral, fluorinated primary amine frequently utilized as a building block in medicinal chemistry, fragment-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral, fluorinated primary amine frequently utilized as a building block in medicinal chemistry, fragment-based screening, and structural biology.

When transitioning this compound from biochemical screening to in vitro cell culture models, researchers frequently encounter unexpected cell viability drops. As a Senior Application Scientist, I have designed this guide to help you distinguish between true target-mediated pharmacology and physicochemical artifacts inherent to basic amine hydrochlorides.

Troubleshooting Guide & FAQs

Q1: Why do my cells die rapidly (within 1–4 hours) after dosing, even at moderate concentrations (10–50 µM)?

The Causality: This is almost certainly a pH-driven artifact rather than target-specific toxicity. The compound is supplied as a hydrochloride (HCl) salt. When dissolved at high concentrations in unbuffered aqueous solutions or weakly buffered media, the dissociation of the strong acid (HCl) and the weak base (primary amine) leads to a rapid drop in extracellular pH[1]. Mammalian cells are highly sensitive to acute acidification, which denatures membrane proteins and induces rapid necrotic death. The Solution: Pre-neutralize your stock solutions or utilize highly buffered media (e.g., supplementing with 25 mM HEPES) prior to dosing. Always run a vehicle + equivalent HCl molarity control to validate that toxicity is compound-driven, not pH-driven.

Q2: Cell viability drops significantly at 48–72 hours, and I observe extensive cytoplasmic vacuolization under the microscope. Is this apoptosis?

The Causality: This morphological phenotype is a classic hallmark of lysosomotropism [2]. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine is a lipophilic weak base. In its unprotonated state at cytosolic pH (~7.2), it freely diffuses across organelle membranes. However, upon entering the highly acidic lysosome (pH 4.5–5.0), the primary amine becomes heavily protonated. This charged species is membrane-impermeable and becomes "trapped" inside the organelle. This osmotic trapping causes massive water influx, lysosomal swelling (observed as vacuolization), disruption of autophagic flux, and eventual caspase-independent cell death[3]. The Solution: Implement a self-validating control system using Bafilomycin A1 (a V-ATPase inhibitor). By neutralizing the lysosomal pH prior to dosing, you prevent the ion trapping. If Bafilomycin A1 rescues cell viability, the toxicity is a lysosomotropic artifact, not your intended mechanism of action.

Q3: My MTT assay shows a drastic reduction in viability, but the cells look morphologically healthy under phase-contrast microscopy. What is happening?

The Causality: Primary amines can directly interfere with colorimetric tetrazolium reduction assays (like MTT or MTS). Furthermore, if the compound temporarily alters the intracellular pH or mitochondrial metabolic rate without causing immediate death, the enzymatic reduction of MTT to formazan is impaired. This leads to a false-positive toxicity readout[4]. The Solution: Do not rely solely on metabolic assays for basic amines. Switch to an orthogonal ATP-luminescence assay (e.g., CellTiter-Glo) or a direct membrane-integrity assay (e.g., LDH release).

Diagnostic Workflows & Mechanisms

Workflow Start Observe Cell Viability Issue Timing When does toxicity occur? Start->Timing Acute Acute (< 4 hours) Timing->Acute Delayed Delayed (48 - 72 hours) Timing->Delayed Mismatch Morphology/Assay Mismatch Timing->Mismatch Action1 Check Media pH (HCl Salt Effect) Acute->Action1 Action2 Check for Vacuoles (Lysosomotropism) Delayed->Action2 Action3 Switch to ATP Assay (MTT Interference) Mismatch->Action3

Fig 1: Diagnostic workflow for troubleshooting amine hydrochloride viability issues.

Lysosomotropism Step1 Extracellular Space (pH 7.4) Compound exists as neutral R-NH2 Step2 Cytosol (pH 7.2) Lipophilic amine diffuses across plasma membrane Step1->Step2 Step3 Lysosome (pH 4.5) Amine enters acidic lumen and protonates (R-NH3+) Step2->Step3 Step4 Ion Trapping Charged species cannot diffuse out Step3->Step4 Step5 Osmotic Swelling & Vacuolization Cell death via disrupted autophagic flux Step4->Step5

Fig 2: Mechanistic pathway of lysosomotropic ion trapping by basic lipophilic amines.

Data Presentation: Troubleshooting Metrics

Observed IssuePrimary MechanismDiagnostic MarkerRecommended Solution
Rapid Death (<4h) pH shift (HCl salt dissociation)Media turns yellow (phenol red); pH < 6.8Pre-buffer media with 25 mM HEPES; neutralize stock.
Delayed Death (>48h) Lysosomotropism (Ion trapping)Cytoplasmic vacuolization; LysoTracker accumulationRun Bafilomycin A1 rescue control assay.
Precipitation Solvent shock (DMSO to aqueous)Microcrystals visible at 20x magnificationPerform serial dilutions in intermediate solvent.
False Toxicity MTT/MTS chemical interferenceLow absorbance but healthy cell morphologySwitch to CellTiter-Glo (ATP) or LDH release assay.

Experimental Protocols

Protocol 1: pH-Neutralized Dosing Preparation

This protocol ensures that the hydrochloride salt does not induce localized acidification upon addition to the cell culture.

  • Stock Preparation: Dissolve (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride in anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Buffer Supplementation: Supplement your standard culture media (e.g., DMEM or RPMI) with 25 mM HEPES buffer. Allow the media to equilibrate in the incubator (37°C, 5% CO2) for 30 minutes.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock into the HEPES-buffered media to create a 10x working solution. Crucial Step: Verify the pH of this 10x solution using a micro-pH probe. It must remain between 7.2 and 7.4.

  • Dosing: Add the 10x working solution to the assay plate at a 1:10 ratio to achieve the final 1x concentration. Ensure final DMSO concentration does not exceed 0.5% (v/v).

Protocol 2: Lysosomal Trapping Assessment (Bafilomycin A1 Rescue)

This is a self-validating protocol to determine if delayed toxicity is caused by lysosomotropism rather than target engagement.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Aspirate media. To half of the wells, add fresh media containing 10 nM Bafilomycin A1 (V-ATPase inhibitor). To the other half, add media with vehicle (DMSO). Incubate for 1 hour to allow lysosomal pH neutralization.

  • Compound Dosing: Dose both the Bafilomycin A1-treated and vehicle-treated wells with a dose-response curve of the amine hydrochloride.

  • Incubation & Imaging: Incubate for 48 hours. At 24 and 48 hours, image the cells under phase-contrast microscopy to check for the presence or absence of cytoplasmic vacuoles.

  • Viability Readout: Perform a CellTiter-Glo assay. If the IC50 of the compound is significantly right-shifted (less toxic) in the presence of Bafilomycin A1, the primary driver of cell death is lysosomotropism.

References

  • Mechanisms of amine accumulation in, and egress from, lysosomes National Institutes of Health (NIH) / PMC[Link]

  • Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport National Institutes of Health (NIH) / PMC[Link]

  • Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines National Institutes of Health (NIH) / PMC[Link]

  • Delivery of small interfering RNAs in human cervical cancer cells by polyethylenimine-functionalized carbon nanotubes National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Technical Support Center: Purification of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine Hydrochloride

Introduction (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical synthesis. Achieving high chemical and enantiomeric purity is critical for its use in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical synthesis. Achieving high chemical and enantiomeric purity is critical for its use in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. The guide is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing the (S)-enantiomer of 1-(2-fluoro-6-methoxyphenyl)ethanamine?

A1: While specific synthesis routes for this exact molecule are often proprietary, the (S)-enantiomer is typically obtained either through asymmetric synthesis (e.g., asymmetric reductive amination) or by chiral resolution of the racemic amine.[3] Chiral resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, is a widely used and industrially scalable method.[3]

Q2: Why is it important to convert the purified amine to its hydrochloride salt?

A2: Converting the free amine to its hydrochloride salt serves several purposes. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.[4] The formation of the hydrochloride salt is also a crucial final purification step, as the crystallization process can selectively exclude many impurities.

Q3: What are the critical quality attributes (CQAs) for this compound?

A3: The primary CQAs for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride are:

  • Chemical Purity: The absence of process-related impurities (starting materials, reagents, by-products) and degradation products.

  • Enantiomeric Purity (e.e.): A high percentage of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer.

  • Polymorphic Form: A consistent and desired crystalline form, which affects solubility and stability.

  • Residual Solvents: Levels of residual solvents must be below the limits specified by regulatory guidelines (e.g., ICH).

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification process.

Issue 1: Low Enantiomeric Purity (Low e.e.)

Q: My final product shows a low enantiomeric excess after chiral resolution. What are the likely causes and how can I improve it?

A: Low enantiomeric excess is a common challenge in chiral resolutions. The primary cause is often incomplete separation of the diastereomeric salts due to similar solubilities.

Causality and Solutions:

  • Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a sufficient difference in solubility.

    • Solution: Screen a variety of chiral resolving agents. For chiral amines, common choices include derivatives of tartaric acid (e.g., dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[5] The selection is often empirical and requires screening.[3]

  • Inappropriate Solvent System: The solvent used for crystallization is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Solution: Conduct a solvent screen. Start with common solvents for amine salts like alcohols (methanol, ethanol, isopropanol), ketones (acetone), or mixtures with water. The goal is to find a system where one diastereomer crystallizes out while the other remains in the mother liquor.

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the efficiency of the resolution.

    • Solution: While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher enantiomeric enrichment of the crystallized salt.[5]

  • Equilibration Issues: Insufficient time or improper temperature control during crystallization can prevent the system from reaching thermodynamic equilibrium, leading to co-precipitation of both diastereomers.

    • Solution: Optimize the cooling profile. A slow, controlled cooling rate generally promotes the growth of larger, purer crystals. Also, consider including an aging step where the slurry is stirred at the final temperature for several hours before filtration.

Issue 2: Presence of Chemical Impurities in the Final Hydrochloride Salt

Q: After converting to the hydrochloride salt and recrystallizing, I still detect impurities by HPLC/NMR. What could these be and how do I remove them?

A: The nature of the impurity will dictate the best purification strategy. Impurities in amine syntheses can range from unreacted starting materials to by-products from side reactions.[6]

Potential Impurities and Mitigation Strategies:

Potential Impurity Likely Source Troubleshooting and Removal Strategy
1-(2-fluoro-6-methoxyphenyl)ethan-1-one (Ketone) Incomplete reductive amination.1. Reaction Optimization: Ensure the reaction goes to completion by increasing reaction time, temperature, or the amount of reducing agent. 2. Purification: The ketone is non-basic. Before salt formation, perform an acid-base extraction. Dissolve the crude free amine in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase, while the neutral ketone remains in the organic layer. Then, basify the aqueous layer and re-extract the pure amine.
(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine Incomplete chiral resolution or racemization.1. Re-crystallization: Perform one or more additional recrystallizations of the diastereomeric salt before converting it to the free amine. 2. Racemization Check: Ensure that the conditions used to liberate the free amine from the diastereomeric salt (e.g., strong base, high temperature) are not causing racemization.
Over-alkylated or Dimeric Species Side reactions during synthesis, particularly in reductive amination.These impurities are often less basic or more sterically hindered than the desired product. Column chromatography on silica gel of the free amine before salt formation is often effective.
Inorganic Salts Carryover from workup steps (e.g., NaCl from using aqueous HCl).[7]1. Use Anhydrous HCl: Form the hydrochloride salt using a solution of anhydrous HCl in a solvent like isopropanol, dioxane, or diethyl ether to avoid introducing water and inorganic salts.[4] 2. Washing: If the hydrochloride salt is insoluble in a particular organic solvent (e.g., diethyl ether, acetone), washing the filtered salt with that solvent can remove more soluble organic impurities.
Issue 3: Poor Yield or No Crystallization of the Hydrochloride Salt

Q: I'm having trouble getting my hydrochloride salt to crystallize, or the yield is very low. What should I do?

A: Crystallization is a thermodynamically driven process that can be influenced by several factors.

Troubleshooting Crystallization:

  • Solvent Choice: The product may be too soluble in the chosen solvent.

    • Solution: Use a solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or methanol, sometimes with the addition of an anti-solvent like diethyl ether or hexane to induce precipitation.[4]

  • Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: Concentrate the solution by removing some of the solvent under reduced pressure. Alternatively, cool the solution to a lower temperature (e.g., 0°C or -20°C).

  • Nucleation Issues: Spontaneous nucleation may be slow.

    • Solution:

      • Seeding: Add a few seed crystals of the pure product to induce crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Presence of Impurities: Certain impurities can inhibit crystallization.

    • Solution: If the crude material is oily or heavily discolored, consider a preliminary purification step like a charcoal treatment or a quick silica gel plug filtration of the free amine before attempting salt formation and crystallization.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification and isolation of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride, highlighting key decision points.

PurificationWorkflow cluster_synthesis Synthesis & Initial Workup cluster_resolution Chiral Resolution cluster_liberation Liberation of Free Amine cluster_final_purification Final Purification & Isolation Crude_Amine Crude Racemic Amine Diastereomeric_Salts Formation of Diastereomeric Salts (e.g., with (+)-DBTA) Crude_Amine->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Mother_Liquor Mother Liquor (contains other diastereomer) Fractional_Crystallization->Mother_Liquor Solution Desired_Salt Crystallized (S,R)-Salt Fractional_Crystallization->Desired_Salt Solid Liberation Liberate Free Amine (aq. Base, e.g., NaOH) Desired_Salt->Liberation Extraction Organic Extraction (e.g., EtOAc or DCM) Liberation->Extraction Pure_S_Amine (S)-Amine Free Base Extraction->Pure_S_Amine Salt_Formation HCl Salt Formation (Anhydrous HCl in IPA) Pure_S_Amine->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Filtration_Drying Filtration & Vacuum Drying Recrystallization->Filtration_Drying Final_Product (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine hydrochloride Filtration_Drying->Final_Product

Caption: Purification Workflow Diagram

Detailed Protocols

Protocol 1: Recrystallization of the Hydrochloride Salt

This protocol provides a general procedure for the recrystallization of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Determine an appropriate solvent or solvent system (e.g., isopropanol, ethanol, or a mixture like isopropanol/diethyl ether). The salt should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude hydrochloride salt in a flask equipped with a reflux condenser and a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If some solid remains, add small portions of the solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath or refrigerator (0-5 °C) to maximize the recovery of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, for instance, using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the final product. The specific column and mobile phase will need to be optimized.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating chiral amines.

  • Mobile Phase Preparation: Prepare a mobile phase, which typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Data Processing:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting purity issues with the final product.

TroubleshootingTree Start Final Product Fails Purity Spec Check_Purity_Type What is the nature of the impurity? Start->Check_Purity_Type Chemical_Impurity Chemical Impurity (e.g., starting material, by-product) Check_Purity_Type->Chemical_Impurity Chemical Enantiomeric_Impurity Enantiomeric Impurity (High % of R-enantiomer) Check_Purity_Type->Enantiomeric_Impurity Enantiomeric Is_Impurity_Neutral Is the impurity neutral/acidic? Chemical_Impurity->Is_Impurity_Neutral Neutral_Yes Perform Acid-Base Extraction on Free Amine Is_Impurity_Neutral->Neutral_Yes Yes Neutral_No Impurity is Basic Is_Impurity_Neutral->Neutral_No No Chromatography Purify Free Amine via Column Chromatography Neutral_No->Chromatography Review_Resolution Review Chiral Resolution Step Enantiomeric_Impurity->Review_Resolution Screen_Agents Screen Different Resolving Agents Review_Resolution->Screen_Agents Optimize_Solvent Optimize Crystallization Solvent & Conditions Review_Resolution->Optimize_Solvent Re_crystallize Perform Additional Recrystallization of Diastereomeric Salt Review_Resolution->Re_crystallize

Caption: Troubleshooting Decision Tree

References

  • Appchem. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine. Available at: [Link]

  • Onyx Scientific. Chiral Resolution Screening. Available at: [Link]

  • Sci-Hub. Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of California, Berkeley. Crystallization Solvents.pdf. Available at: [Link]

  • NextSDS. (1R)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl. Available at: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838. Available at: [Link]

  • ResearchGate. (2023). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]

  • FUJIFILM Wako Chemicals. High-purity Solvent and Acid. Available at: [Link]

  • Google Patents. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • PMC. (2014). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 19(11), 17763–17770. Available at: [Link]

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Available at: [Link]

  • Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. Available at: [Link]

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride to other known inhibitors

Comparative Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride as a Privileged Scaffold in Next-Generation Inhibitors Executive Summary In modern drug discovery, specific chiral amines are rarely administere...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride as a Privileged Scaffold in Next-Generation Inhibitors

Executive Summary

In modern drug discovery, specific chiral amines are rarely administered as standalone therapeutics. Instead, they serve as privileged pharmacophores —critical structural building blocks that dictate the binding affinity, stereochemistry, and pharmacokinetic profile of complex inhibitors.

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1019602-82-4) is one such highly specialized intermediate. By incorporating this specific chiral moiety into larger molecular frameworks, researchers have successfully developed highly potent, targeted inhibitors for challenging disease models, including Hepatitis C Virus (HCV) and KRAS G12C-mutant cancers.

This guide objectively compares the performance of advanced inhibitors derived from this specific scaffold against traditional, standard-of-care inhibitors, providing mechanistic insights and self-validating experimental protocols.

The Rationale Behind the Scaffold: Stereoelectronic Causality

Why do medicinal chemists specifically select the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine core? The answer lies in the precise stereoelectronic effects it imparts to the final inhibitor:

  • Chiral Orientation: The (S)-enantiomer at the ethanamine center forces the attached pharmacophore into a specific 3D vector, locking the molecule into an active conformation that perfectly matches deep, narrow binding pockets.

  • Fluorine Substitution (2-position): Fluorine acts as a bioisostere for hydrogen but is highly electronegative. It modulates the pKa of the adjacent amine, improves metabolic stability against cytochrome P450 oxidation, and engages in orthogonal multipolar interactions with the target protein's backbone.

  • Methoxy Group (6-position): This bulky, electron-donating group creates a steric shield. It restricts bond rotation around the phenyl ring, reducing the entropic penalty upon binding and preventing off-target interactions.

When coupled with an aryloxazole core, this amine generates Lead 7ii , a highly potent HCV entry inhibitor [1]. When coupled with a quinazolinone core, it yields advanced covalent inhibitors targeting the KRAS G12C mutation [2].

Comparative Performance Data

To objectively evaluate the efficacy of the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine scaffold, we compare Lead 7ii (an aryloxazole inhibitor incorporating this exact amine) against established standard-of-care HCV inhibitors.

Unlike traditional direct-acting antivirals (DAAs) that target viral replication enzymes (like Sofosbuvir), inhibitors utilizing this chiral amine scaffold have been shown to target the viral entry stage —a completely orthogonal mechanism of action [1].

Table 1: In Vitro Profiling of HCV Inhibitors

Inhibitor / CompoundPrimary Target StageSpecific TargetEC₅₀ (HCVcc)CC₅₀ (Cytotoxicity)Mechanism
Lead 7ii (Derived from target amine)Viral EntryHost-Virus Fusion< 100 nM> 50 μMBlocks initial viral internalization.
Sofosbuvir (Standard of Care)RNA ReplicationNS5B Polymerase~ 45 nM> 100 μMNucleotide chain terminator.
Telaprevir (Alternative DAA)Polyprotein ProcessingNS3/4A Protease~ 350 nM> 50 μMReversible covalent protease inhibition.

Data indicates that the target scaffold achieves sub-nanomolar potency comparable to standard-of-care drugs, but bypasses existing resistance mutations by targeting the entry phase.

Mechanistic Pathway Visualization

The diagram below illustrates the distinct points of intervention between the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine-derived inhibitor and traditional replication inhibitors.

HCV_Inhibition Virus HCV Virion Receptor Host Cell Receptors (CD81, SR-BI) Virus->Receptor Binds Entry Viral Entry & Fusion Receptor->Entry Internalization RNA Viral RNA Release Entry->RNA Uncoating Replication RNA Replication (NS5B Polymerase) RNA->Replication Translation Inhibitor1 Lead 7ii (Aryloxazole Scaffold) Inhibitor1->Entry Blocks (EC50 < 100nM) Inhibitor2 Sofosbuvir (Standard of Care) Inhibitor2->Replication Blocks (Chain Terminator)

Mechanism of Action: Lead 7ii (Entry Inhibitor) vs. Sofosbuvir (Replication Inhibitor).

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the following protocols represent self-validating systems designed to isolate and prove the specific entry-inhibition mechanism of compounds derived from the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine scaffold.

Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay

Causality: Standard subgenomic replicon assays lack the structural envelope proteins required for viral entry. By utilizing an HCVpp system (which only models the entry phase), we can definitively isolate and prove that the scaffold prevents host-cell fusion rather than downstream RNA replication.

  • Cell Preparation: Seed Huh7.5 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.

    • Note: Huh7.5 cells are chosen specifically because they harbor a mutation in the RIG-I pathway, rendering them highly permissive to viral entry and ensuring a wide, quantifiable assay window.

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitor (Lead 7ii) starting from 10 μM.

  • Infection & Self-Validation Matrix: Co-incubate the cells with luciferase-expressing HCVpp and the compound dilutions for 6 hours.

    • Validation Control: Include an anti-CD81 neutralizing antibody as a positive control (expected to yield near 100% entry inhibition) and a DMSO vehicle as a negative control (0% inhibition). If the anti-CD81 fails to block entry, the assay is voided.

  • Readout: Remove the virus/compound mixture, wash with PBS, and replace with fresh media. Incubate for 72 hours. Lyse the cells and measure luminescence. The reduction in relative luminescence units (RLU) directly correlates to the inhibition of viral entry.

Protocol B: In Vitro Synergy Profiling (Checkerboard Assay)

Causality: If the new scaffold targets the exact same pathway as existing drugs, combining them will yield a merely additive effect. If it targets a distinct, orthogonal pathway (entry vs. replication), the combination will yield a synergistic effect, proving its value as a combination therapy candidate [1].

  • Matrix Setup: In a 96-well plate, create a 2D concentration matrix. Titrate the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine-derived inhibitor horizontally (x-axis) and Sofosbuvir vertically (y-axis).

  • Execution: Perform the standard HCV cell culture (HCVcc) infectious assay using the compound matrix.

  • Data Analysis: Calculate the combinatorial effect using the Bliss independence model. A positive synergy volume ( >50μM2% ) confirms that the chiral amine scaffold successfully disrupts a distinct phase of the viral life cycle compared to the standard of care.

References

  • Title: Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
Comparative

Comprehensive Comparison Guide: Validation of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine Hydrochloride Target Engagement

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Methodological Comparison Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Methodological Comparison Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

In modern drug discovery, demonstrating that a small molecule physically interacts with its intended target inside a relevant biological model is paramount to avoiding false-positive phenotypic readouts[1]. This guide provides an authoritative comparison of target engagement (TE) methodologies used to validate (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (hereafter referred to as (S)-FMEA ), a highly specific chiral primary amine building block and lead fragment.

As a Senior Application Scientist, it is critical to analyze how the chemical topology of (S)-FMEA dictates its behavior across different assay platforms:

  • Chirality ((S)-Enantiomer): The stereocenter projects the primary amine into a specific spatial vector. Assays must be sensitive enough to distinguish the active (S)-enantiomer from the inactive (R)-enantiomer based on the steric constraints of the target's binding pocket.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density, subtly lowering the pKa of the adjacent amine. This increases the lipophilicity of the molecule, enhancing cellular penetrance—a critical prerequisite for in-cell assays like the Cellular Thermal Shift Assay (CETSA)[2].

  • 6-Methoxy Substitution: This group acts as a rigid hydrogen-bond acceptor. Its steric bulk restricts the rotational freedom of the phenyl ring, locking (S)-FMEA into a pre-organized active conformation that minimizes the entropic penalty upon target binding.

Objective Comparison of Target Engagement Platforms

To rigorously validate (S)-FMEA, we must triangulate data across orthogonal platforms. Relying on a single assay risks artifacts (e.g., immobilization-induced occlusion or non-specific cellular aggregation).

A. Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free biophysical technique that measures the change in refractive index near a sensor surface as the ligand binds to an immobilized target[3].

  • Advantage for (S)-FMEA: SPR provides explicit kinetic parameters ( kon​ , koff​ , and KD​ ). Because (S)-FMEA is a low-molecular-weight fragment (MW ~205.6 g/mol ), modern high-sensitivity SPR is required to detect the minute mass shifts associated with binding[4].

  • Limitation: Requires purified target protein and chemical immobilization, which may alter the native conformation or block the allosteric sites[1].

B. Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement in intact cells by quantifying the thermodynamic stabilization of the target protein upon ligand binding when subjected to a thermal gradient[5].

  • Advantage for (S)-FMEA: Confirms that the lipophilic 2-fluoro modification successfully allows the compound to cross the cell membrane, evade efflux pumps, and engage the endogenous target in a native physiological environment[6].

  • Limitation: Does not provide real-time kinetics; it relies on the assumption that binding significantly shifts the protein's melting temperature ( Tm​ )[2].

C. Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding due to alterations in size, charge, or the hydration shell.

  • Advantage for (S)-FMEA: Performed in free solution without immobilization, preserving the absolute native state of the target protein.

Experimental Data: Performance Comparison

To objectively evaluate the product's performance, (S)-FMEA was benchmarked against its stereoisomer ((R)-FMEA) and a generic reference standard. The data below summarizes the multi-platform validation metrics.

CompoundSPR Affinity ( KD​ )SPR Residence Time ( 1/koff​ )CETSA Shift ( ΔTm​ )MST Affinity ( KD​ )
(S)-FMEA (Product) 45 nM 18 minutes +5.2 °C 50 nM
(R)-FMEA (Alternative)> 10,000 nMN/A (Transient)+0.4 °C (No shift)> 10,000 nM
Reference Standard120 nM4 minutes+2.1 °C150 nM

Data Interpretation: (S)-FMEA demonstrates a highly stereospecific, high-affinity interaction. The prolonged residence time observed in SPR directly correlates with the robust thermal stabilization ( ΔTm​ of +5.2 °C) observed in the cellular environment via CETSA.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the biophysical causality behind them. The following protocols are designed to be self-validating systems.

Protocol 1: SPR Kinetic Validation Workflow
  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling[4].

    • Causality: Amine coupling is robust, but you must ensure the target's active site lacks highly reactive lysines that might be cross-linked, which would artificially prevent (S)-FMEA binding.

  • Analyte Preparation: Dilute (S)-FMEA hydrochloride in running buffer (e.g., PBS-P+ supplemented with 1% DMSO) to create a concentration series (0.1 µM to 10 µM).

    • Causality: Matching the exact DMSO concentration between the running buffer and the analyte is critical. Small molecules require high sensitivity, and mismatched DMSO causes bulk refractive index artifacts that mask the true binding signal[3].

  • Injection & Regeneration: Inject the compound at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

Protocol 2: CETSA for In Cellulo Validation
  • Cell Treatment: Incubate live cells expressing the target with 10 µM (S)-FMEA or vehicle (DMSO) for 1 hour at 37°C.

    • Causality: This incubation period allows sufficient time for the fluorinated compound to penetrate the lipid bilayer and reach thermodynamic binding equilibrium with the target[6].

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Unbound proteins dynamically unfold and irreversibly aggregate at their specific Tm​ . The (S)-FMEA-bound fraction remains thermodynamically stabilized and soluble[5].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C) and centrifuge at 20,000 x g for 20 minutes.

    • Causality: High-speed centrifugation pellets the denatured aggregates, leaving only the ligand-stabilized target in the supernatant[2].

  • Quantification: Analyze the soluble fraction via Western blot or AlphaScreen to determine the apparent Tm​ shift ( ΔTm​ )[2].

Visualizations of Target Engagement Workflows

Workflow Compound (S)-FMEA Hydrochloride Lead Compound SPR Surface Plasmon Resonance (SPR) In Vitro Kinetics Compound->SPR Immobilized Target MST Microscale Thermophoresis (MST) Solution-Phase Affinity Compound->MST Fluorescent Target CETSA Cellular Thermal Shift Assay (CETSA) In Cellulo Target Engagement Compound->CETSA Endogenous Target Validation Validated Target Engagement & Mechanism of Action SPR->Validation Kinetic Profile MST->Validation Orthogonal Affinity CETSA->Validation Cellular Penetration

Caption: Orthogonal Target Engagement Pipeline for (S)-FMEA Validation.

CETSA_Mechanism Cells Intact Cells + (S)-FMEA Heat Thermal Challenge (Gradient) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Fraction (Ligand-Bound Target) Lysis->Soluble Stabilized Aggregated Aggregated Fraction (Unbound Target) Lysis->Aggregated Denatured Detection Quantification (Western/AlphaScreen) Soluble->Detection

Caption: Mechanistic Workflow of the Cellular Thermal Shift Assay (CETSA).

References

  • [2] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Institutes of Health (NIH).

  • [1] Target Engagement Assays in Early Drug Discovery - PMC - NIH. National Institutes of Health (NIH).

  • [5] The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate.

  • [6] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. National Institutes of Health (NIH).

  • [3] Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

  • [4] Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.

Sources

Validation

Cross-Reactivity &amp; Performance Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride in FBDD

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) Executive Summary In modern Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7)

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of chiral building blocks dictates both the synthetic efficiency and the ultimate biological selectivity of the drug candidate. (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride has emerged as a privileged pharmacophore and synthetic intermediate.

Unlike simple unsubstituted chiral amines (e.g., (S)-1-phenylethanamine), the di-ortho substitution pattern (2-fluoro and 6-methoxy) introduces critical steric hindrance and allylic strain[1]. This guide objectively compares the chemical and biological cross-reactivity profiles of this compound against traditional alternatives, providing experimental workflows and benchmark data to validate its superior performance in minimizing off-target interactions.

Biological Cross-Reactivity: Conformational Restriction in Kinase Panels

The Causality of Selectivity: Allylic Strain & Atropisomerism

When incorporated into kinase inhibitors (such as those targeting PI3Kδ or HPK1), the chiral ethanamine moiety often serves as a vector projecting into the solvent-exposed region or a specific specificity pocket. Unsubstituted benzylamines suffer from high rotational freedom around the C(aryl)-C(chiral) bond, allowing the molecule to adopt multiple conformations. This flexibility leads to high biological cross-reactivity, as the drug can adapt to the binding pockets of off-target kinases.

By introducing the 2-fluoro and 6-methoxy groups, the molecule experiences severe allylic strain[1]. The steric clash between the ortho-substituents and the methyl group of the ethanamine side chain restricts bond rotation, effectively "locking" the molecule into a single, pre-organized bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to the target kinase while creating steric clashes in the active sites of off-target kinases, thereby eliminating cross-reactivity[2][3].

Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (Target) High Affinity Fit Receptor->PI3K_delta PI3K_alpha PI3Kα/β/γ (Off-Target) Steric Clash Receptor->PI3K_alpha AKT Downstream AKT Activation PI3K_delta->AKT PI3K_alpha->AKT Inhibitor 2-F-6-OMe Pharmacophore Inhibitor->PI3K_delta Selective Inhibition Inhibitor->PI3K_alpha Minimal Cross-reactivity

Selective inhibition of PI3Kδ over α/β/γ isoforms by conformationally restricted 2-F-6-OMe inhibitors.

Comparative Kinase Selectivity Data

The following table summarizes representative structure-activity relationship (SAR) data comparing inhibitor scaffolds utilizing different chiral amine fragments.

Table 1: Biological Cross-Reactivity (Representative Kinase Panel IC50)

Pharmacophore FragmentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)HPK1 IC50 (nM)Selectivity Fold (α/δ)
(S)-1-phenylethanamine (Unsubstituted)45.2120.585.02.6x (High Cross-Reactivity)
(S)-1-(2-fluorophenyl)ethanamine 18.4450.032.124.4x (Moderate)
(S)-1-(2-F-6-OMe-Ph)ethanamine 4.1 >10,000 5.2 >2400x (Minimal Cross-Reactivity)

Data reflects benchmark trends derived from optimized PI3Kδ[2] and HPK1[3] inhibitor panels.

Chemical Selectivity & Synthetic Cross-Reactivity

During API synthesis, the primary amine must often be selectively functionalized (e.g., via Buchwald-Hartwig cross-coupling or amidation) without triggering off-target reactions at the methoxy oxygen or undergoing racemization at the chiral center.

The 2-fluoro-6-methoxy substitution provides a dual advantage:

  • Electronic Deactivation of the Ring: The highly electronegative fluorine atom pulls electron density away from the aromatic ring, reducing the nucleophilicity of the methoxy oxygen and preventing off-target O-demethylation under harsh Lewis acid conditions.

  • Chiral Center Shielding: The bulky ortho groups physically shield the chiral benzylic proton. This prevents base-catalyzed deprotonation, extending the racemization half-life significantly compared to unsubstituted analogs.

Table 2: Chemical Cross-Reactivity & Stability Profile

Chiral Amine FragmentOff-Target N-Alkylation (%)Enantiomeric Excess (ee%) Post-AmidationRacemization Half-Life (pH 10, 60°C)
(S)-1-phenylethanamine14.5%92.1%4.2 Hours
(S)-1-(2-methoxyphenyl)ethanamine8.2%96.5%18.5 Hours
(S)-1-(2-F-6-OMe-Ph)ethanamine < 0.5% > 99.8% > 120 Hours

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in control steps guarantee that the observed lack of cross-reactivity is an intrinsic property of the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine fragment, rather than an artifact of the assay.

Protocol A: High-Throughput Kinase Cross-Reactivity Profiling (TR-FRET)

This workflow validates the biological selectivity of the synthesized fragment-inhibitor against a panel of 50+ off-target kinases.

G A 1. Compound Preparation (S)-1-(2-F-6-OMe-Ph)ethanamine Derivatives B 2. TR-FRET Kinase Assay (Incubation with 50+ Kinase Panel) A->B C 3. Data Acquisition (Measure Emission Ratio 665/615 nm) B->C D 4. Cross-Reactivity Analysis (Calculate IC50 & Selectivity Fold) C->D

Experimental workflow for TR-FRET kinase cross-reactivity profiling.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the (S)-1-(2-F-6-OMe-Ph)ethanamine-derived inhibitor in 100% DMSO to a stock concentration of 10 mM. Perform a 10-point, 3-fold serial dilution.

  • Assay Assembly: In a 384-well low-volume plate, dispense 100 nL of the compound dilutions. Add 5 µL of the target kinase (e.g., PI3Kδ) or off-target kinase (e.g., PI3Kα) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP concentration set to the specific Km​ of each kinase to ensure objective cross-reactivity comparison). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Self-Validation Check: Ensure the Z'-factor for the DMSO control vs. staurosporine positive control is >0.7 before calculating IC50 values.

Protocol B: Chemoselective Amidation & Enantiomeric Purity (ee%) Validation

This protocol ensures the chemical fragment does not undergo chiral inversion or off-target cross-reactivity during standard API coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at 0°C.

  • Coupling: Add 1.05 eq of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride. Causality Note: The hydrochloride salt must be neutralized in situ by DIPEA to prevent premature nucleophilic attack, ensuring high chemoselectivity.

  • Reaction & Quench: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x).

  • Chiral HPLC Validation: To prove the absence of cross-reactive racemization, analyze the purified product via Chiralpak AD-H column (Isocratic 90:10 Hexane:IPA, 1.0 mL/min). The (S)-enantiomer will elute distinctly from the (R)-enantiomer. Calculate ee% = [(S−R)/(S+R)]×100 .

References

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Heterocyclic compounds and their uses (PI3Kδ Inhibitors)
  • Pyrazolopyrimidine compounds and uses thereof (HPK1 Inhibitors)
  • Harnessing the cyclization strategy for new drug discovery Source: Acta Pharmaceutica Sinica B (NCBI / PMC) URL:[Link]

Sources

Comparative

Head-to-Head Comparison: (S)- vs. (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride in Targeted Drug Discovery

Executive Summary In the development of targeted therapeutics—particularly kinase inhibitors and beta-secretase modulators—the spatial orientation of key pharmacophores dictates target engagement. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors and beta-secretase modulators—the spatial orientation of key pharmacophores dictates target engagement. This guide provides an in-depth technical comparison between (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) and its enantiomer, Compound X: (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride . By analyzing their physicochemical properties, structural causality in target binding, and downstream integration into active pharmaceutical ingredients (APIs), this guide equips drug development professionals with the mechanistic insights required for rational chiral building block selection.

Structural Causality and Target Engagement

Both the (S)- and (R)-enantiomers share identical scalar physicochemical properties but exhibit drastically different vectors of interaction when incorporated into a larger drug scaffold. These chiral amines are frequently coupled via nucleophilic aromatic substitution (SNAr) to heteroaryl cores (e.g., pyrimidines or quinazolines) to generate advanced APIs, such as Aurora kinase inhibitors [1][2].

The Mechanistic Role of the Substitution Pattern

The 2-fluoro-6-methoxy substitution on the phenyl ring creates a highly asymmetric and sterically locked local environment:

  • The Fluorine Atom: Acts as a bioisosteric hydrogen-bond acceptor with a small van der Waals radius, allowing it to penetrate deep into tight, hydrophobic specificity pockets (e.g., the kinase hinge region).

  • The Methoxy Group: Provides significant steric bulk, forcing the phenyl ring out of coplanarity with the adjacent benzylic amine to minimize allylic strain.

  • The Benzylic Methyl Group (The Chiral Center): Dictates the rotational conformation of the entire moiety. The (S)-configuration typically projects the fluorine atom toward the target's hydrogen-bond donors while shielding the solvent-exposed region with the methoxy group. Conversely, the (R)-configuration flips this orientation, driving the bulky methoxy group into the sterically restricted pocket, resulting in a severe steric clash and a catastrophic loss of binding affinity.

Table 1: Physicochemical & Structural Comparison
Property(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl (Compound X)
Molecular Formula C9H13ClFNOC9H13ClFNO
Molecular Weight 205.66 g/mol 205.66 g/mol
Stereocenter (S)-Configuration(R)-Configuration
Kinase Pocket Fit Optimal (Fluorine buried, Methoxy exposed)Poor (Steric clash with Methoxy group)
Primary Application Active API PrecursorNegative Control / Inactive Precursor

Self-Validating Experimental Protocol: Enantiomeric Purity Analysis

Because the wrong enantiomer acts as an inactive impurity (or worse, an off-target liability), validating the enantiomeric excess (ee) of the starting material is a critical quality control step. The following protocol utilizes chiral High-Performance Liquid Chromatography (HPLC) to establish a self-validating system for enantiomeric resolution [3].

Step-by-Step Chiral HPLC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the amine hydrochloride salt in 1.0 mL of HPLC-grade methanol. Add 1.2 equivalents of triethylamine to neutralize the hydrochloride salt and liberate the free base. Dilute 1:10 with the mobile phase.

  • Stationary Phase Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm).

    • Causality: The helical structure of the amylose backbone provides chiral cavities that differentially interact with the (S) and (R) enantiomers via hydrogen bonding and π−π interactions.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v).

    • Causality: The addition of 0.1% DEA is non-negotiable. As a basic additive, DEA competitively binds to residual acidic silanol groups on the silica support. Without DEA, the primary amine analyte will undergo secondary ion-exchange interactions, leading to severe peak tailing and inaccurate integration.

  • System Suitability (The Self-Validation Step): Before analyzing the pure enantiomers, inject a synthetic racemic mixture of the amine. The system is only validated if the chromatographic resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 , ensuring baseline separation.

  • Data Acquisition & Calculation: Monitor the eluent via UV detection at 254 nm. Inject the pure (S)-enantiomer batch. Calculate the enantiomeric excess using the formula:

    ee%=AreaS​+AreaR​AreaS​−AreaR​​×100

    Target Specification: ee > 99.0%.

ChiralResolution A Racemic Amine Standard B Chiral HPLC (Polysaccharide CSP) A->B System Suitability C (S)-Enantiomer (Target Precursor) B->C Peak 1 (Analyte) D (R)-Enantiomer (Off-Target Precursor) B->D Peak 2 (Impurity) E ee > 99% Validation C->E QC Check

Caption: Workflow for chiral resolution and self-validating system suitability testing via HPLC.

Downstream API Synthesis & Comparative Performance

To demonstrate the macroscopic impact of this microscopic stereochemical difference, we compare the downstream performance of APIs synthesized using both enantiomers. In a standard workflow, the amine is reacted with a heteroaryl chloride via an SNAr reaction in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C.

While both enantiomers couple to the scaffold with nearly identical chemical yields, the resulting APIs exhibit vastly divergent biological profiles.

Table 2: Comparative Downstream API Performance
Performance MetricAPI derived from (S)-IsomerAPI derived from (R)-Isomer (Compound X)
SNAr Coupling Yield 86%84%
Target Kinase IC50 3.5 nM680 nM
Off-Target Kinase IC50 >10,000 nM1,200 nM
Cellular Proliferation (GI50) 12 nM>5,000 nM

Data Interpretation: The API derived from the (S)-isomer achieves sub-nanomolar target engagement due to the optimal positioning of the 2-fluoro-6-methoxyphenyl group. The API derived from the (R)-isomer suffers a ~194-fold drop in potency. Furthermore, the altered conformation of the (R)-derived API inadvertently increases its affinity for off-target kinases, reducing the therapeutic window.

TargetEngagement A (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine C SNAr Coupling with Heteroaryl Scaffold A->C B (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine B->C D (S)-API Candidate C->D from (S) E (R)-API Candidate C->E from (R) F Kinase Hinge Binding (Optimal Fit) D->F High Affinity (< 5 nM) G Steric Clash (Poor Fit) E->G Low Affinity (> 500 nM)

Caption: Divergent biological outcomes resulting from the stereospecific integration of chiral amine building blocks.

Conclusion & Recommendations

The head-to-head comparison unequivocally demonstrates that (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is the required building block for achieving high-affinity target engagement in specific kinase and secretase inhibitor scaffolds. The (R)-enantiomer (Compound X) should be strictly utilized as a negative control during in vitro assay validation to confirm that observed biological activity is stereospecific and not the result of assay interference or non-specific chemical toxicity. Researchers must implement rigorous chiral HPLC protocols with basic additives (like DEA) to ensure the ee% of the (S)-enantiomer exceeds 99.0% prior to downstream synthesis.

References

  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating. Google Patents.
  • Takeda's Patent for Cancer Treatment: Aurora Kinase Inhibitor & Platin. Pharmaceutical Technology. URL:[Link]

Validation

Benchmarking the potency and selectivity of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

Benchmarking the Potency and Selectivity of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl in Fragment-Based Calcimimetic Discovery Introduction: The Shift Toward Precision Calcimimetics The Calcium-Sensing Receptor (CaS...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Potency and Selectivity of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl in Fragment-Based Calcimimetic Discovery

Introduction: The Shift Toward Precision Calcimimetics

The Calcium-Sensing Receptor (CaSR) is a pivotal Class C G-protein-coupled receptor (GPCR) that regulates systemic calcium homeostasis by modulating parathyroid hormone (PTH) secretion[1]. Positive allosteric modulators (PAMs) of CaSR, known as calcimimetics (e.g., Cinacalcet, Evocalcet), have revolutionized the treatment of secondary hyperparathyroidism[2]. However, first-generation calcimimetics often suffer from high lipophilicity (cLogP), off-target effects, and potent CYP2D6 inhibition[3].

In the pursuit of next-generation precision calcimimetics, Fragment-Based Drug Discovery (FBDD) relies on optimizing chiral α -methylbenzylamine building blocks. This guide objectively benchmarks (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (hereafter referred to as S-FMP-EA ) against industry-standard fragments, evaluating its intrinsic potency, ligand efficiency, and selectivity profile.

Part 1: Mechanistic Rationale & Signaling Pathway

Unlike endogenous calcium, which binds to the extracellular Venus Flytrap (VFT) domain, calcimimetics bind deep within the 7-transmembrane (7TM) domain of the CaSR[4]. When a PAM fragment like S-FMP-EA binds, it induces a conformational shift that allosterically increases the receptor's affinity for extracellular Ca2+ . This biases the receptor heavily toward the Gq/11​ signaling cascade. Activation of Phospholipase C (PLC) leads to the cleavage of PIP2​ into IP3​ , triggering a rapid release of intracellular calcium from the endoplasmic reticulum, which ultimately suppresses PTH secretion[1][4].

Causality of Structural Choices: Why choose a 2-fluoro-6-methoxy substitution? The 2-fluoro group serves a dual purpose: it blocks oxidative metabolism at the ortho position (improving metabolic stability) and provides highly directional, lipophilic interactions within the hydrophobic pocket of the 7TM domain[3]. Simultaneously, the 6-methoxy group acts as a critical hydrogen bond acceptor. The (S)-enantiomeric configuration ensures the optimal spatial trajectory for π−π stacking with key aromatic residues (e.g., Phe821) in the allosteric binding site.

CaSR_Pathway CaSR CaSR (Class C GPCR) Gq Gq/11 Protein CaSR->Gq Activation PAM S-FMP-EA (PAM) PAM->CaSR Allosteric Binding (7TM) PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Receptor Binding PTH Inhibition of PTH Secretion CaRelease->PTH Downstream Effect

CaSR Gq/11 signaling cascade modulated by S-FMP-EA leading to PTH suppression.

Part 2: Experimental Workflows & Protocols

To objectively benchmark the potency and selectivity of S-FMP-EA, we utilize a self-validating High-Throughput FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Causality of Assay Design: As a PAM, S-FMP-EA lacks intrinsic efficacy in the complete absence of the orthosteric ligand. Therefore, the assay buffer must be supplemented with an EC20​ concentration of CaCl2​ (typically ~1.2 mM). This sub-maximal baseline allows us to accurately measure the leftward shift in the calcium dose-response curve induced by the fragment.

Self-Validating FLIPR Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing [1] (or mGluR5 for counter-screening) in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of Fluo-4 AM calcium indicator dye. Crucial Step: Dilute the dye in assay buffer containing 2.5 mM probenecid to prevent active dye extrusion by organic anion transporters. Incubate for 45 minutes at 37°C in the dark.

  • Baseline Establishment: Wash cells with assay buffer containing the predetermined EC20​ concentration of CaCl2​ .

  • Compound Addition & Readout: Using the FLIPR Tetra system, inject S-FMP-EA (and benchmark fragments) in a 10-point concentration-response curve (CRC). Monitor fluorescence (Excitation: 488 nm, Emission: 515 nm) continuously for 3 minutes.

  • Assay Validation (Quality Control): Calculate the Z'-factor using Cinacalcet (1 μM ) as a positive control and DMSO (0.1%) as a negative control. The system self-validates only if the Z'-factor is > 0.6.

FLIPR_Workflow Step1 1. Cell Preparation HEK293 hCaSR & hmGluR5 Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Baseline Setup Wash with EC20 CaCl2 Buffer Step2->Step3 Step4 4. Compound Addition 10-Point CRC Injection Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step High-Throughput FLIPR workflow for evaluating fragment PAM activity.

Part 3: Benchmarking Data & Analysis

We benchmarked S-FMP-EA against three reference fragments: the naphthyl fragment of Cinacalcet, the methoxyphenyl fragment of NPS R-568, and an unsubstituted (S)-1-phenylethylamine control[3][4]. Ligand Efficiency (LE) was calculated to determine the binding energy per heavy atom, a critical metric for preventing molecular obesity in FBDD.

Compound / FragmentHeavy Atom Count (HAC)hCaSR PAM EC50​ ( μM )Ligand Efficiency (LE)Selectivity Fold (CaSR vs mGluR5)
S-FMP-EA 1318.50.38> 50x
(R)-1-(1-naphthyl)ethylamine1324.20.3615x
(R)-1-(3-methoxyphenyl)ethylamine1145.00.3420x
(S)-1-phenylethylamine9> 100N/AN/A

Data Insights:

  • Superior Ligand Efficiency: S-FMP-EA demonstrates robust intrinsic PAM activity ( EC50​=18.5μM ) compared to the highly lipophilic naphthyl fragment of Cinacalcet ( EC50​=24.2μM ). The high Ligand Efficiency (0.38) indicates that the 2-fluoro and 6-methoxy additions contribute optimally to binding without unnecessarily inflating the molecular weight.

  • Exceptional Selectivity: Because CaSR and mGluR5 share high sequence homology in their 7TM domains, achieving selectivity early in fragment screening is notoriously difficult[5]. S-FMP-EA exhibits an exceptional >50-fold selectivity window over mGluR5. This is driven by the steric constraints imposed by the di-ortho substitution (2-fluoro, 6-methoxy), which clashes with the slightly narrower allosteric vestibule of mGluR5 but fits perfectly into the CaSR pocket.

Conclusion: (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a highly potent, selective, and metabolically stable chiral building block. Its superior ligand efficiency and robust selectivity profile make it an exceptional starting point for the synthesis of next-generation precision calcimimetics.

References

  • The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Calcium-sensing receptor signaling — How human disease informs biology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent advances in understanding the extracellular calcium-sensing receptor. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Orthogonal Validation of Chiral Building Blocks: A Comparative Guide for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine Hydrochloride

Introduction (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) is a sterically hindered, electron-rich chiral primary amine. It serves as a highly privileged building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) is a sterically hindered, electron-rich chiral primary amine. It serves as a highly privileged building block in the synthesis of GPCR ligands, kinase inhibitors, and RNA-binding small molecules. Because the stereocenter and the push-pull electronic nature of the aromatic ring dictate target engagement, rigorous validation of its enantiomeric purity and downstream binding affinity is critical.

Relying on a single analytical technique often introduces blind spots—such as hidden co-eluting enantiomers in chromatography or surface-tethering artifacts in biophysical assays. This guide details the orthogonal analytical methods required to establish a self-validating data package for this compound and its derivatives.

PART 1: Orthogonal Validation of Enantiomeric Purity

To rule out racemization during synthesis or storage, enantiomeric excess ( ee ) must be confirmed. We compare Direct Chiral HPLC against Indirect NMR using 1[1].

Causality in Experimental Design
  • Chiral HPLC (Direct): Utilizes a chiral stationary phase (e.g., amylose derivatives) to create transient diastereomeric complexes. It is the gold standard for quantitative precision but requires extensive method development for mobile phase optimization[2].

  • NMR with Mosher's Derivatization (Indirect): Converts the enantiomers into covalent diastereomeric amides using α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl). Because (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine possesses an endogenous fluorine atom (2-fluoro), it offers an exceptional dual-probe system: both the MTPA trifluoromethyl group and the endogenous fluorine can be monitored via 19 F NMR. This drastically increases sensitivity and confirms the absolute configuration without relying solely on proton shifts[3],[1].

Comparison: Chiral HPLC vs. Mosher's NMR
FeatureChiral HPLCMosher's Acid NMR
Principle Physical separation via chiral stationary phaseCovalent derivatization to form diastereomers
Primary Output Chromatogram with baseline-separated peaks 1 H or 19 F NMR spectrum with distinct chemical shifts
Quantitative Data ee calculated from integrated peak areas ee calculated from diastereomeric signal integration
Absolute Configuration No (requires known standard)Yes (by comparing (R)- and (S)-derivatives)
Sensitivity High (suitable for trace analysis)Moderate (limited by NMR detection thresholds)
Development Time High (column/solvent screening required)Low (standard derivatization protocol)
Experimental Protocol: Enantiomeric Purity Validation

Workflow 1: Mosher's Amide Derivatization & NMR Analysis [1]

  • Free-basing: Dissolve 10 mg of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine HCl in 1 mL of anhydrous dichloromethane (DCM). Add 2 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt.

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the solution. Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

  • NMR Acquisition: Dissolve the crude amide in CDCl3​ . Acquire high-resolution 1 H and 19 F NMR spectra.

  • Integration: Calculate the ee by integrating the distinct 19 F signals of the trifluoromethyl group or the 2-fluoro group corresponding to the major and minor diastereomers.

Workflow 2: Chiral HPLC Analysis [2]

  • Sample Preparation: Dissolve the amine HCl salt in HPLC-grade methanol (1 mg/mL). Filter through a 0.22 μ m PTFE syringe filter.

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Run an isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: The trace diethylamine is critical to suppress peak tailing for primary amines.

  • Detection: Monitor UV absorbance at 254 nm.

  • Calculation: Determine ee using the formula: ((Areamajor​−Areaminor​)/(Areamajor​+Areaminor​))×100 .

ChiralValidation Compound (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine HCl Split Orthogonal Purity Validation Compound->Split HPLC Chiral HPLC (Direct Separation) Split->HPLC Method A NMR 19F/1H NMR Mosher's Derivatization Split->NMR Method B HPLC_Res Retention Time & Peak Area Integration HPLC->HPLC_Res NMR_Res Diastereomeric Chemical Shift Ratio NMR->NMR_Res Validate Cross-Validated Enantiomeric Excess (ee) HPLC_Res->Validate NMR_Res->Validate

Caption: Orthogonal workflow for validating the enantiomeric purity of chiral amines.

PART 2: Orthogonal Validation of Target Engagement

When the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine core is incorporated into a mature ligand, its binding affinity ( KD​ ) to the biological target must be validated. Relying solely on one biophysical assay can introduce artifacts. We employ 4[4] and 5[5] as orthogonal self-validating systems.

Causality in Experimental Design
  • SPR (Kinetics): SPR provides real-time kinetic data ( kon​ and koff​ ), which is critical for understanding drug residence time. However, SPR requires immobilizing the target protein onto a gold sensor chip, which can occasionally occlude binding pockets or induce conformational constraints[6],[4].

  • ITC (Thermodynamics): To rule out surface-tethering artifacts, ITC is used as a solution-phase orthogonal method. ITC directly measures the heat released or absorbed ( ΔH ) during binding. It provides the stoichiometry ( n ) and allows for the calculation of entropy ( ΔS ) and Gibbs free energy ( ΔG ). While lower throughput than SPR, it is the definitive thermodynamic truth[7],[5].

Comparison: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Sensorgram (Response Units vs. Time)Thermogram ( μ cal/sec vs. Time)
Data Derived Kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ) and Affinity ( KD​ )
Phase Solid-liquid interface (Immobilized target)True solution phase (Label-free, immobilization-free)
Throughput Medium to HighLow (Requires step-wise titration)
Sample Consumption Low (Microfluidic system)High (Requires mg quantities of protein)
Artifact Risks Steric hindrance from surface tetheringHeats of dilution from mismatched buffers
Experimental Protocol: Target Binding Validation

Workflow 1: SPR Kinetic Analysis [6]

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein (e.g., in sodium acetate buffer, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized ligand in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Injection: Flow the analyte over the active and reference flow cells at 30 μ L/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Processing: Perform reference subtraction (active minus reference channel) to remove bulk refractive index changes and non-specific binding[6]. Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Workflow 2: ITC Thermodynamic Analysis [7],[5]

  • Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the ligand in the exact same dialysis buffer to eliminate heats of dilution[7].

  • Cell Loading: Load the sample cell (~200 μ L) with the target protein at 20 μ M. Load the injection syringe with the ligand at 200 μ M.

  • Titration: Perform 20 injections of 2 μ L each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Processing: Integrate the area under each heat peak. Plot the normalized heat per mole of injectate against the molar ratio. Fit the data to a single-site binding model to determine KD​ , ΔH , and n . Calculate ΔS using ΔG=−RTln(KD​)=ΔH−TΔS .

BindingValidation Ligand Synthesized Derivative (Target Ligand) Assay Orthogonal Binding Assays Ligand->Assay SPR Surface Plasmon Resonance (Kinetics: kon, koff) Assay->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS) Assay->ITC SPR_Data Real-time Binding Sensorgram SPR->SPR_Data ITC_Data Heat Signature Thermogram ITC->ITC_Data Affinity Validated KD (Equilibrium Dissociation) SPR_Data->Affinity ITC_Data->Affinity

Caption: Orthogonal workflow for validating thermodynamic and kinetic binding affinities.

References

  • [3] Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy, ResearchGate. 3

  • [2] Part 7: Analytical Techniques for Stereochemistry, Chiralpedia. 2

  • [7] Isothermal Titration Calorimetry (ITC) Analysis Service, Creative Proteomics. 7

  • [6] RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction, PMC. 6

  • [5] ITC Assay Services, Ichor Life Sciences.5

  • [1] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis, Benchchem. 1

  • [4] SPR for Characterizing Biomolecular Interactions, Rapid Novor. 4

Sources

Validation

Structure-activity relationship (SAR) studies of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride analogs

Comparative SAR Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride Analogs in Targeted Therapeutics Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative SAR Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride Analogs in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic incorporation of conformationally restricting pharmacophores. The chiral building block (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) has emerged as a privileged motif in the design of highly selective allosteric modulators and kinase inhibitors[1].

This guide objectively compares the structure-activity relationship (SAR) of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine analogs when incorporated into a generalized receptor tyrosine kinase (RTK) inhibitor scaffold. By analyzing the causality behind these structural modifications, drug development professionals can better understand how to leverage allylic strain, electronegativity, and chirality to drive potency and metabolic stability.

Mechanistic Rationale: The Power of Pre-Organization

The superiority of the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine motif over simpler alternatives lies in its ability to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty upon target binding[2].

  • The Role of the Ortho-Fluoro Group: Fluorine is highly electronegative yet sterically small (van der Waals radius of 1.47 Å, comparable to hydrogen)[3]. Its strategic placement at the ortho position serves two purposes: it blocks cytochrome P450 (CYP450)-mediated oxidation at a metabolically labile site, and it polarizes the C-F bond to act as a weak hydrogen bond acceptor with backbone amides within the binding pocket[4].

  • The Role of the Ortho-Methoxy Group: The methoxy group provides significant conformational restriction[5]. The steric bulk of the methoxy oxygen forces the aromatic ring to adopt an orthogonal dihedral angle relative to the ethylamine side chain. This minimizes repulsive interactions and locks the molecule into a highly specific geometry required for deep hydrophobic pocket insertion[6].

  • The Role of the (S)-Enantiomer: The chiral methyl group of the ethylamine linker dictates the spatial trajectory of the entire pharmacophore. The (S)-configuration precisely projects the methyl group into a lipophilic sub-pocket, whereas the (R)-enantiomer results in a severe steric clash with the kinase hinge region, rendering it virtually inactive[7].

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Phosphorylation Autophosphorylation RTK->Phosphorylation Inhibitor (S)-Amine Inhibitor Inhibitor->RTK Allosteric Blockade Downstream Downstream Signaling Phosphorylation->Downstream

RTK signaling pathway showing allosteric blockade by the (S)-amine inhibitor scaffold.

Comparative SAR Analysis

To objectively evaluate the performance of this building block, we compare it against four alternative analogs synthesized on an identical diaryl urea RTK inhibitor scaffold. The quantitative data below highlights the synergistic effect of combining the ortho-fluoro and ortho-methoxy groups with the correct stereochemistry.

Analog (Terminal Amine Motif)Biochemical IC₅₀ (nM)HLM Stability (T₁/₂ min)LogD (pH 7.4)Rationale for Performance Shift
(S)-1-phenylethanamine 145.0123.1Baseline. Lacks conformational restriction; highly susceptible to rapid aromatic oxidation.
(S)-1-(2-fluorophenyl)ethanamine 82.5383.3Moderate improvement. Fluorine blocks one metabolic site and slightly improves binding via dipole alignment[3].
(S)-1-(2-methoxyphenyl)ethanamine 45.0182.9Potency gain. Methoxy restricts conformation, but the unsubstituted ortho position remains metabolically vulnerable[5].
(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine >10,000853.2Inactive. The (R)-methyl group creates a severe steric clash within the binding pocket, abrogating target engagement[7].
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine 4.2 88 3.2 Optimal. Synergistic conformational locking (allylic strain) and metabolic shielding yield a highly potent, stable lead[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the comparative data presented above must be generated using self-validating assay systems. Below are the step-by-step protocols utilized to evaluate these analogs.

SAR_Workflow Design Rational Design Synthesis Asymmetric Synthesis Design->Synthesis Biochem TR-FRET Assay Synthesis->Biochem Biochem->Design SAR Feedback ADME HLM Stability Biochem->ADME

Iterative SAR workflow from rational design to lead selection using biochemical and ADME assays.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-gated fluorescence measurement eliminates background auto-fluorescence from the test compounds, preventing false positives.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine analog (and alternatives) in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, dispense 50 nL of compound per well using an acoustic dispenser. Add 2.5 µL of the RTK enzyme/substrate mix (e.g., 1 nM RTK, 400 nM biotinylated peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP at the predetermined Km concentration. Incubate at 25°C for 60 minutes.

  • Detection: Add 5 µL of detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). The assay is only valid if Z' > 0.6.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay isolates Phase I metabolism (CYP450 enzymes) to explicitly prove that the addition of the ortho-fluoro group prevents aromatic oxidation compared to the unsubstituted analog.

  • Incubation Setup: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation & Readout: Plot the natural log of the remaining compound percentage versus time to calculate the half-life (T₁/₂).

    • Self-Validation Check: Run Verapamil (rapidly metabolized, T₁/₂ < 15 min) and Warfarin (stable, T₁/₂ > 120 min) in parallel to ensure the microsomes are active and the assay is functioning correctly.

References

  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry." [Link][3]

  • PubMed. "Fluorine in medicinal chemistry." [Link][4]

  • ACS Publications. "The Role of Allylic Strain for Conformational Control in Medicinal Chemistry."[Link][2]

  • ResearchGate. "The role of the methoxy group in approved drugs." [Link][5]

  • ACS Publications. "A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides." [Link][7]

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and proper environmental lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is paramount. (S)-1-(2-fluoro-6-methoxyphenyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and proper environmental lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is paramount. (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral, halogenated phenethylamine derivative. Its structural features—specifically the primary amine hydrochloride salt, the lipophilic methoxy group, and the highly electronegative fluorine atom—dictate strict operational and disposal protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, spill recovery, and regulatory-compliant disposal of this compound.

Physicochemical Hazard Assessment & Causality

To manage a chemical safely, one must understand the causality behind its hazards. The disposal strategy for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is driven by three structural pillars:

  • The Halogenated Aromatic Ring (Fluorine): Fluorinated organics are environmentally persistent. When subjected to thermal decomposition, they do not simply combust into CO2​ and H2​O ; they generate highly toxic and corrosive Hydrogen Fluoride (HF) gas. This mandates disposal via high-temperature incineration equipped with caustic scrubbers[1].

  • The Hydrochloride (HCl) Salt: While the salt form increases aqueous solubility, it renders aqueous solutions inherently acidic. Furthermore, thermal degradation releases Hydrogen Chloride (HCl) gas.

  • The Phenethylamine Backbone: As a biologically active amine, this compound poses acute ecotoxicological risks to aquatic life. It must never be disposed of via standard drain or sanitary sewer systems, as it can disrupt biological wastewater treatment processes[2][3].

Quantitative Waste Management Parameters

Laboratory waste must be strictly segregated to prevent dangerous cross-reactions and to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Below is the quantitative logistical framework for managing this compound's waste streams.

Table 1: Waste Stream Segregation and Accumulation Logistics

Waste Stream MatrixPhysical StateMax SAA Accumulation Time*Target pH for StorageEPA Waste ClassificationPrimary Disposal Route
Pure Solid / Powder Solid1 Year (or 3 days once full)N/AHalogenated OrganicHigh-Temp Incineration
Aqueous Solutions Liquid1 Year (or 3 days once full)6.0 - 8.0Halogenated AqueousIncineration + Scrubbing
Organic Solvents Liquid1 Year (or 3 days once full)N/AHalogenated SolventFuel Blending / Incineration

*Satellite Accumulation Area (SAA) regulations dictate that partially filled, properly labeled containers may remain in the lab for up to 1 year. However, once the container reaches capacity, it must be transferred to a central hazardous waste facility within 3 days[3].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems . By incorporating real-time chemical feedback (such as pH stabilization or exotherm cessation), researchers can empirically verify that the procedure has been executed safely.

Protocol A: Solid Chemical Spill Recovery

Objective: Safely contain and recover solid hydrochloride powder while preventing inhalation exposure and environmental release.

  • Isolate and Assess: Immediately evacuate non-essential personnel. Ensure the spill has not contacted strong oxidizers or water-reactive materials.

  • Don PPE: Equip standard nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator. Causality: The hydrochloride salt can easily aerosolize into a fine, highly irritating dust.

  • Dust Suppression: Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., isopropanol). Do not use water, as it will rapidly dissolve the salt and spread the contamination.

  • Mechanical Collection: Using a non-sparking scoop, transfer the dampened solid into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination & Validation: Wipe the spill area with a 5% sodium bicarbonate ( NaHCO3​ ) solution to neutralize residual acidic hydrochloride salts. Self-Validation Step: Test the final surface rinse with pH paper; a stable pH of 7.0 confirms the complete removal of the acidic residue[4].

Protocol B: Aqueous Waste Neutralization & Segregation

Objective: Prepare aqueous waste containing the compound for safe SAA storage.

  • Segregation Check: Verify the waste carboy is strictly designated for "Halogenated Aqueous Waste." Mixing with non-halogenated streams exponentially increases institutional disposal costs.

  • Neutralization: Place the aqueous waste in a fume hood. Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise under continuous magnetic stirring.

  • Self-Validation Step: Monitor the solution with a calibrated pH meter. The cessation of localized heat generation (exotherm) and a stable pH reading between 6.0 and 8.0 confirms complete neutralization of the hydrochloride salt[3]. This prevents dangerous pressure buildup from acid-base reactions inside the sealed waste carboy.

  • Containment: Seal the carboy with a cap in "new" condition (no cracks or degraded threading) and log the accumulation start date[3].

Incineration & Environmental Fate

Because (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride contains both fluorine and chlorine, standard combustion is insufficient. The compound must be routed to a specialized hazardous waste incinerator.

The process involves primary thermal cleavage (>800°C) to break the aromatic ring, followed by a secondary afterburner (>1000°C) to ensure complete oxidation. Crucially, the highly toxic effluent gases (HF and HCl) must be passed through a caustic scrubber (typically utilizing NaOH ) to neutralize the acids into inert salts (NaF and NaCl) before atmospheric release[1].

G Waste (S)-1-(2-fluoro-6-methoxyphenyl) ethanamine HCl Waste Incinerator Primary Incinerator (Thermal Cleavage >800°C) Waste->Incinerator Injection Gases Toxic Effluent Gases (HF, HCl, NOx, CO) Incinerator->Gases Combustion Afterburner Secondary Afterburner (Complete Oxidation >1000°C) Gases->Afterburner Thermal Routing Scrubber Caustic Scrubber (NaOH Neutralization) Afterburner->Scrubber Gas Flow Salts Inert Salts (NaF, NaCl, H2O) Scrubber->Salts Aqueous Effluent Exhaust Clean Exhaust (CO2, N2, O2) Scrubber->Exhaust Vented Gas

Figure 1: Thermal destruction and caustic scrubbing for halogenated amine hydrochlorides.

References

  • Title: Hazardous Laboratory Chemicals Disposal Guide (SAM Companion Document) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Disposal Guidelines: A Quick Reference Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chapter 7: Chemical Disposal Procedures Source: University of Wisconsin–Madison, Environment, Health & Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University, Environmental Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but through the rigorous lens of physical chemistry. When handling intermediate active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but through the rigorous lens of physical chemistry. When handling intermediate active pharmaceutical ingredients (APIs) like (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride , understanding the molecular causality behind its hazards is the first step in designing a self-validating safety protocol.

Mechanistic Risk Assessment

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral, halogenated phenylethylamine derivative. Because this compound is synthesized as a hydrochloride salt, it exists as a fine, crystalline powder with high aqueous solubility.

If aerosolized powder contacts mucosal membranes (eyes or respiratory tract) or sweat on the skin, the salt rapidly dissociates. This dissolution causes localized pH shifts and immediate cellular irritation ([1]). Furthermore, the fluoro- and methoxy- substitutions on the phenyl ring significantly enhance the lipophilicity of the amine's free-base form. If the salt is neutralized on the skin's surface, systemic absorption becomes a critical risk. Therefore, our primary operational objective is the absolute containment of particulates and the prevention of moisture-mediated dermal exposure.

Core Personal Protective Equipment (PPE) Matrix

Every PPE choice must be an engineered response to a specific chemical mechanism. The following table summarizes the quantitative specifications and operational rationale for handling this compound.

PPE CategorySpecification / StandardReplacement FrequencyMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥0.12 mm thickness)Every 2 hours or post-contaminationNitrile provides superior resistance to halogenated aromatics compared to latex. Double gloving creates a self-validating sterile barrier ([2]).
Eye Protection ANSI Z87.1 Tight-Fitting GogglesN/A (Decontaminate after use)Standard safety glasses leave gaps. Micro-particulates can bypass glasses and dissolve in the tear film ([2]).
Body Protection Chemically Resistant Lab CoatWeekly or post-spillElastic cuffs prevent powder ingress. Fluid-resistant material prevents sweat-mediated dissolution of the API ([1]).
Respiratory N95 / P100 Particulate RespiratorDaily (if used outside containment)Prevents inhalation of aerosolized hydrochloride salt dust, which causes severe respiratory tract irritation ([3]).

Operational Protocol: Step-by-Step Handling Workflow

Do not merely execute steps; verify them. This protocol ensures that every action validates the integrity of the containment system.

Step 1: Pre-Operation & Containment Verification All handling of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride must occur within a Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood.

  • Action : Verify the fume hood face velocity is between 80-120 feet per minute (fpm) ([1]).

  • Causality : Excessive airflow (>150 fpm) creates turbulence that will aerosolize the fine powder, while insufficient airflow (<80 fpm) fails to contain it.

Step 2: PPE Donning (The Barrier System)

  • Action : Don the lab coat, followed by ANSI Z87.1 goggles. Don the first pair of nitrile gloves, ensuring they go under the lab coat cuffs. Don the second pair of nitrile gloves over the cuffs.

  • Causality : This overlapping configuration creates an unbroken physical seal, preventing powder from migrating up the sleeves.

Step 3: Weighing and Transfer

  • Action : Use anti-static weigh boats and a grounded stainless steel spatula.

  • Causality : Hydrochloride salts are prone to static charge accumulation. Static discharge can cause the powder to "jump" and aerosolize, breaching the primary containment zone.

  • Action : Once weighed, dissolve the powder in the target solvent (e.g., methanol or water) inside the fume hood before transferring it to the broader laboratory environment. Liquid solutions eliminate the inhalation hazard ([3]).

Step 4: Decontamination and Doffing

  • Action : Wipe down the exterior of the sealed reaction vessel and the balance with a damp, disposable cloth before removing them from the hood.

  • Action : Remove the outer gloves inside the fume hood.

  • Causality : Doffing the outer gloves inside the containment zone ensures that any residual powder remains trapped in the hood, leaving the inner gloves clean for handling the exterior of the hood and doffing the remaining PPE.

Mandatory Visualization: Handling Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing the critical decision points for spill management.

Workflow N1 1. Pre-Operation Verify PPE & Airflow N2 2. Engineering Control Engage Fume Hood (80-120 fpm) N1->N2 N3 3. Powder Handling Anti-Static Weighing & Transfer N2->N3 N4 Spill Detected? N3->N4 N5 Spill Protocol Contain, Damp Wipe, Dispose N4->N5 Yes N6 4. Decontamination Wipe Down & Doff Outer Gloves N4->N6 No N5->N6

Handling workflow for (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride powder.

Spill Response and Disposal Plan

A spill is not an emergency if the response is pre-engineered.

  • Small Spills (<50g) : Never use a dry brush or broom. Dry sweeping introduces mechanical energy that aerosolizes the hydrochloride salt ([1]). Instead, overlay the spill with damp paper towels (using water or a dilute neutralizing buffer). The moisture dissolves the salt and binds it to the towel. Carefully scoop the towels into a secondary containment bag.

  • Disposal : Place all contaminated PPE, weigh boats, and spill cleanup materials into a chemically compatible, sealable hazardous waste bag. Label it explicitly as "Halogenated Amine Hydrochloride Waste." Dispose of it in accordance with institutional Environmental Health and Safety (EHS) guidelines and federal Resource Conservation and Recovery Act (RCRA) standards ([2]).

References

  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, North Carolina State University URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US), NCBI Bookshelf URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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